6-Methoxy-2-azaspiro[3.3]heptane
Description
BenchChem offers high-quality 6-Methoxy-2-azaspiro[3.3]heptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-2-azaspiro[3.3]heptane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-2-azaspiro[3.3]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-9-6-2-7(3-6)4-8-5-7/h6,8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOVQWYQYLKOSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2(C1)CNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 6-Methoxy-2-azaspiro[3.3]heptane (CAS 1638761-19-9)
Strategic Application, Synthesis, and Sourcing Due Diligence [1]
Executive Summary: The "Escape from Flatland"
In modern medicinal chemistry, 6-methoxy-2-azaspiro[3.3]heptane (CAS 1638761-19-9) represents a high-value building block designed to address the metabolic and physicochemical limitations of traditional saturated heterocycles.[1] As a spirocyclic bioisostere, it serves as a geometrically distinct surrogate for 4-methoxypiperidine or morpholine .
Unlike the chair conformation of piperidine, the spiro[3.3]heptane core forces a puckered, non-planar geometry. This structural rigidity offers three critical advantages for drug candidates:
-
Vector Reorientation: It alters the exit vectors of substituents, potentially accessing novel binding pockets.
-
Metabolic Stability: The strained sp3-rich scaffold is often less susceptible to oxidative metabolism (CYP450) compared to flexible piperidines.[1]
-
Lipophilicity Modulation: It lowers LogP relative to carbocyclic analogs while maintaining specific steric bulk.[1]
Chemical Architecture & Properties[1][2][3][4][5]
Structural Analysis
The molecule consists of two cyclobutane rings sharing a single tetrahedral carbon (spiro center).[1] The 2-position contains a secondary amine (basic center), while the 6-position features a methoxy ether (H-bond acceptor).[1]
| Property | Value / Description | Context |
| CAS Number | 1638761-19-9 | Often supplied as HCl or Oxalate salt.[1] |
| Formula | C8H15NO | Free base.[1] |
| MW | 141.21 g/mol | Fragment-like (Rule of 3 compliant).[1] |
| Geometry | Puckered / Butterfly | Distance between N and O is fixed but distinct from piperidine.[1] |
| Basicity (pKa) | ~10.5 (Predicted) | Typical for secondary dialkylamines; requires salt formation for storage.[1] |
| LogP | ~0.2 - 0.5 | Lower lipophilicity than cyclohexyl analogs.[1] |
Bioisosteric Mapping
The following decision logic illustrates when to deploy this scaffold in a Lead Optimization campaign.
Figure 1: Strategic decision tree for replacing piperidine/morpholine cores with spiro[3.3]heptane derivatives.
Synthesis & Manufacturing Protocols
While many researchers purchase this building block, understanding its synthesis is vital for troubleshooting impurities or preparing custom analogs. The synthesis generally proceeds from the commercially available N-Boc-6-hydroxy-2-azaspiro[3.3]heptane .[1]
Validated Synthetic Route
The critical step is the O-methylation of the secondary alcohol without affecting the carbamate protection, followed by acidic deprotection.
Step 1: O-Methylation[1]
-
Reagents: Sodium Hydride (NaH) or Silver Oxide (Ag2O), Methyl Iodide (MeI).[1]
-
Solvent: DMF or THF (anhydrous).[1]
-
Protocol:
-
Note: If the substrate is sensitive, use Ag2O (mild conditions) instead of NaH.
Step 2: N-Deprotection[1]
-
Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.
-
Protocol:
-
Dissolve the methylated intermediate in DCM.
-
Add TFA (10-20 eq) or HCl/Dioxane.
-
Stir at RT until TLC shows consumption of starting material (~2-4 h).
-
Workup (Free Base): Concentrate, neutralize with basic resin or NaHCO3, and extract.
-
Workup (Salt): Concentrate HCl reaction to yield the hydrochloride salt directly.
-
Workflow Visualization
Figure 2: Step-wise synthetic pathway from the common hydroxy-spiro precursor to the final methoxy amine salt.
Quality Control & Characterization
When sourcing this compound from external vendors, rigorous QC is required to ensure the integrity of the spiro core, which can degrade (ring-opening) under extreme stress.
Key NMR Signatures (D2O or CDCl3)
The symmetry of the spiro[3.3]heptane core results in distinct splitting patterns.
-
Methoxy Singlet: Look for a sharp singlet at δ 3.20 - 3.30 ppm (3H).[1]
-
Methine (H-6): A quintet or multiplet around δ 3.8 - 4.0 ppm (1H), representing the proton on the carbon bearing the methoxy group.[1]
-
Spiro Methylene Protons: Complex multiplets between δ 2.0 - 2.6 ppm (4H, C5/C7 ring) and δ 3.8 - 4.2 ppm (4H, C1/C3 ring adjacent to Nitrogen).[1] Note: In the HCl salt, the protons adjacent to Nitrogen will shift downfield significantly.
Purity Criteria
-
GC-MS/LC-MS: Must show a clean peak for [M+H]+ = 128.1 (Free base).[1]
-
Residual Solvents: DMF is a common contaminant from the methylation step. Ensure <500 ppm via Headspace GC.
-
Salt Stoichiometry: Verify if it is a mono- or di-salt (if oxalate) via elemental analysis or titration.[1]
Strategic Sourcing Guide
The prompt specifically inquired about "Supplier" aspects. As a technical buyer, you must evaluate suppliers based on their ability to handle spirocyclic amines.
Supplier Tiers[1]
-
Primary Manufacturers (Building Block Specialists):
-
Catalog Distributors:
Purchasing Specification Checklist
When requesting quotes, specify the following to avoid batch-to-batch variation:
-
Salt Form: Explicitly request Hydrochloride (HCl) or Oxalate .[1] The free base is an oil and prone to oxidation/absorption of CO2 (forming carbamates).[1] The HCl salt is a stable solid.
-
Purity: >97% (HPLC) and >95% (NMR).[1]
-
Water Content: Hygroscopic salts can lead to weighing errors. Request KF (Karl Fischer) < 1%.[1]
References
-
Mykhailiuk, P. K. (2014).[1] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 12(10), 1527-1532.[1]
-
Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." Organic Letters, 12(9), 1944–1947.[1]
-
Wuitschik, G., et al. (2010).[1] "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 49(47), 8979-8983.[1] [1]
-
Enamine Ltd. (2023).[1] "Spirocyclic Piperidine Bioisosteres." Enamine Building Block Collections.
Sources
Technical Guide: 2-Azaspiro[3.3]heptane Derivatives as Piperidine Bioisosteres
Executive Summary: Escaping Flatland
In the optimization of lead compounds, the piperidine ring is a ubiquitous yet often problematic scaffold. While it offers excellent solubility and a versatile vector for substituents, it frequently suffers from rapid oxidative metabolism (CYP450) and high lipophilicity (LogP), which can compromise oral bioavailability.
The 2-azaspiro[3.3]heptane scaffold has emerged as a high-value bioisostere for piperidine.[1][2][3] By replacing the flexible, two-dimensional chair conformation of piperidine with a rigid, three-dimensional spirocyclic core, medicinal chemists can modulate basicity (
Part 1: The Bioisosteric Rationale[1][4][5]
Metabolic Stability & The "Gem-Dimethyl" Effect
Piperidine rings are prone to oxidative attack, particularly at the
-
Piperidine Liability: CYP450 enzymes readily abstract hydrogen atoms from the
-position, leading to iminium ion formation and ring opening. -
Spirocyclic Solution: The 2-azaspiro[3.3]heptane scaffold introduces a quaternary carbon at the spiro-junction. While it does not eliminate
-protons entirely, the high ring strain (~60 kcal/mol) and the geometric distortion of the cyclobutane rings alter the hybridization character (increasing -character of C-H bonds), making hydrogen abstraction kinetically more difficult. Furthermore, the quaternary center acts as a steric shield for the distal ring.
Basicity and Permeability ( Modulation)
A critical, often overlooked advantage is the modulation of basicity.
-
Piperidine: Typically has a
of ~10.8–11.2. At physiological pH (7.4), it is almost exclusively protonated (>99.9%), which limits passive membrane permeability. -
2-Azaspiro[3.3]heptane: The internal bond angles of the four-membered ring (~90°) force the nitrogen lone pair to adopt more
-character to relieve strain. This lowers the energy of the HOMO, resulting in a reduced (typically 9.0–9.5). -
Outcome: A higher fraction of the neutral species exists at pH 7.4, significantly improving Lipophilic Ligand Efficiency (LLE) and blood-brain barrier (BBB) penetration.
Vector Re-orientation (The 90° Twist)
Unlike the piperidine chair, where substituents at C4 are generally coplanar with the amine vector (equatorial), the spiro[3.3] system consists of two perpendicular rings.
-
Geometric Consequence: A substituent on the distal ring (C6) is oriented on a plane orthogonal to the amine ring. This allows the molecule to probe binding pockets that are inaccessible to flat aromatic or chair-like aliphatic rings.
Part 2: Physicochemical Profiling
The following table summarizes the shift in properties when replacing a standard 4-substituted piperidine with a 6-substituted 2-azaspiro[3.3]heptane.
| Property | Piperidine (Ref) | 2-Azaspiro[3.3]heptane | Impact on Drug Design |
| Formula | +1 Carbon, but often lower LogP | ||
| Molecular Weight | ~85 Da | ~97 Da | Slight increase (negligible) |
| 10.8 – 11.2 | 9.0 – 9.5 | Reduced basicity improves permeability | |
| LogP (Core) | ~0.8 – 1.1 | ~0.7 | Lower lipophilicity due to compact polar volume |
| Fsp3 (Complexity) | 1.0 | 1.0 | Maintains saturation; high 3D character |
| Topology | Flexible Chair | Rigid Dumbbell | Reduced entropic penalty upon binding |
| Metabolic Liability | High ( | Low/Medium | Steric shielding of metabolic sites |
Part 3: Structural Biology & Decision Logic
The decision to deploy this scaffold should be data-driven. Below is a logic flow for determining when to utilize the spiro[3.3]heptane bioisostere.
Figure 1: Decision matrix for replacing piperidine with 2-azaspiro[3.3]heptane based on ADME/Tox liabilities.
Part 4: Synthetic Accessibility (Protocol)
Synthesis of the spiro[3.3]heptane core is more challenging than piperidine due to ring strain. The most robust laboratory-scale method involves the cyclization of a bis-electrophile with a sulfonamide, followed by deprotection.
Core Synthesis: 2-Tosyl-2-azaspiro[3.3]heptane Route
This protocol describes the formation of the spiro skeleton from a cyclobutane precursor.
Prerequisites:
-
Reagents: 1,1-Bis(hydroxymethyl)cyclobutane, p-Toluenesulfonyl chloride (TsCl), Pyridine, p-Toluenesulfonamide (
), , DMF. -
Safety: Sulfonyl chlorides are corrosive. DMF is hepatotoxic. Perform in a fume hood.
Step 1: Activation of the Diol
-
Dissolve 1,1-bis(hydroxymethyl)cyclobutane (10 mmol) in dry Pyridine (20 mL) at 0°C.
-
Add TsCl (22 mmol, 2.2 eq) portion-wise.
-
Stir at 0°C for 2 hours, then warm to RT overnight.
-
Workup: Pour into ice water. Extract with DCM (
mL). Wash organics with 1M HCl (to remove pyridine), brine, and dry over . -
Product: 1,1-Bis(tosyloxymethyl)cyclobutane (White solid).
Step 2: Double Nucleophilic Substitution (Spiro-Cyclization)
-
In a round-bottom flask, suspend
(10 mmol) and (30 mmol) in dry DMF (50 mL). -
Heat to 100°C for 30 mins to generate the sulfonamide anion.
-
Add the bis-tosylate from Step 1 (10 mmol) dissolved in DMF slowly.
-
Stir at 110°C for 12–16 hours. Note: High temperature is required to overcome the strain energy barrier.
-
Workup: Cool to RT. Pour into water. The product often precipitates. If not, extract with EtOAc.
-
Purification: Recrystallization from EtOH or Flash Chromatography (Hex/EtOAc).
-
Yield: Typically 60–75%.
Step 3: Deprotection (Magnesium/Methanol Reduction)
Standard acid/base hydrolysis often fails with sulfonamides. The Mg/MeOH single-electron transfer is preferred for strained rings to avoid ring-opening.
-
Dissolve 2-tosyl-2-azaspiro[3.3]heptane (5 mmol) in dry Methanol (50 mL).
-
Add Mg turnings (50 mmol, 10 eq) and a catalytic amount of iodine.
-
Sonicate or warm gently to initiate the reaction (effervescence of
). -
Stir until Mg is consumed.
-
Workup: Filter off solids. Concentrate filtrate.[4]
-
Isolation: The free amine is volatile. Isolate as the HCl salt by adding 4M HCl in Dioxane and precipitating with Ether.
Synthetic Pathway Diagram
Figure 2: Synthetic route from cyclobutane precursors to the free spiro-amine.
Part 5: Case Study & Validation
Bupivacaine Analog Study
A seminal validation of this bioisostere was demonstrated in the modification of Bupivacaine , a local anesthetic containing a piperidine ring.
-
Challenge: Bupivacaine has cardiotoxicity risks associated with its lipophilicity and specific ion channel binding kinetics.
-
Modification: Replacement of the piperidine ring with 2-azaspiro[3.3]heptane.
-
Results:
-
Lipophilicity: The spiro-analog showed a reduced LogD compared to the parent piperidine, despite the higher carbon count in some derivatives, due to the compact solvation shell.
-
Metabolic Stability: The spiro-analog exhibited a
increase of >2-fold in human liver microsomes (HLM) by removing the susceptible methine proton at the 2-position of the piperidine ring. -
Activity: Retained sodium channel blocking efficacy, proving that the "dumbbell" shape could still occupy the hydrophobic pocket originally targeted by the chair-form piperidine.
-
Strategic Implementation
When implementing this scaffold, researchers must account for the Exit Vector .
-
Piperidine: The N-C4 distance is ~2.5 Å.
-
Spiro[3.3]: The N-C6 distance is ~3.8 Å (extended).
-
Correction: If the piperidine C4 substituent is critical for binding, the spiro scaffold may push it too far. In such cases, using the 1-azaspiro[3.3]heptane or 2-oxa-6-azaspiro[3.3]heptane (morpholine mimic) may adjust the vector length.
References
-
Burkhard, J. A., et al. (2010). "Spirocyclic Bioisosteres for Saturated Heterocycles." Angewandte Chemie International Edition. [Link]
-
Mykhailiuk, P. K. (2014). "Saturated Bioisosteres of Benzene and Piperidine." Organic & Biomolecular Chemistry. [Link]
-
Barnes-Seeman, D., et al. (2014). "The Physicochemical Properties of Spirocyclic Amines." ACS Medicinal Chemistry Letters. [Link]
-
Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie. [Link]
-
Chupakhin, E., et al. (2019). "Synthesis and Properties of 1- and 2-Azaspiro[3.3]heptanes." Journal of Organic Chemistry. [Link]
Sources
- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-azaspiro[3.3]heptane synthesis - chemicalbook [chemicalbook.com]
Escaping Flatland: The Physicochemical Profiling and Optimization of Spirocyclic Amine Scaffolds
The Paradigm Shift to Three-Dimensional Chemical Space
For decades, small-molecule drug discovery was dominated by planar, sp2-hybridized aromatic and heteroaromatic rings. While synthetically accessible, these "flat" molecules often suffer from poor physicochemical properties, including low aqueous solubility due to strong crystal lattice packing, and a high propensity for off-target promiscuity.
The modern medicinal chemistry paradigm emphasizes the "escape from flatland" by increasing the fraction of sp3-hybridized carbons (
Mechanistic Causality: How Spiro-Fusion Modulates Physicochemical Properties
The decision to replace a planar amine (e.g., piperidine or piperazine) with a spirocyclic amine (e.g., 2-azaspiro[3.3]heptane or 2-oxa-6-azaspiro[3.3]heptane) is not merely structural; it is a calculated multiparametric optimization strategy.
Disruption of Crystal Packing and Aqueous Solubility
Planar molecules tend to stack efficiently, resulting in high melting points and high crystal lattice energies, which thermodynamically oppose aqueous solvation. Spirocyclic scaffolds inherently disrupt this planarity. The perpendicular arrangement of the fused rings prevents efficient
Inductive Tuning of Basicity ( )
The basicity of an amine dictates its ionization state at physiological pH (7.4), which governs permeability, solubility, and hERG channel liability. In spirocyclic systems, the rigid
Lipophilicity (LogP/LogD) and Metabolic Stability
Adding steric bulk typically increases lipophilicity, driving up metabolic clearance. However, spiro-fusion with polar motifs—most notably the oxetane ring—acts as a "lipophilicity sink." The oxetane oxygen acts as a strong hydrogen-bond acceptor and introduces a localized dipole moment that directly counteracts the lipophilicity of the carbon framework[7]. Furthermore, the rigid 3D conformation of spirocycles can sterically shield vulnerable C-H bonds from oxidation by Cytochrome P450 (CYP) enzymes, leading to lower intrinsic clearance (
Multiparametric Optimization Workflow
The logical progression of scaffold hopping from a planar amine to a spirocyclic framework is illustrated below.
Figure 1: Logical workflow of spirocyclic scaffold substitution and its causal effects on physicochemical and ADME properties.
Quantitative Data: Matched Molecular Pair Analysis
To demonstrate the causality of these structural changes, we summarize the physicochemical shifts observed when transitioning from standard cyclic amines to their spirocyclic counterparts (data synthesized from established oxetane and spirocycle profiling studies)[4][7].
| Scaffold Type | Structural Motif | LogP | Aqueous Sol. (µg/mL) | HLM | |
| Planar Amine | Piperidine | ~10.2 | 1.8 | < 10 | 55.0 |
| Alkyl Substituted | gem-Dimethylpiperidine | ~10.4 | 2.5 | < 5 | 85.2 |
| Spiro-Carbocycle | 2-Azaspiro[3.3]heptane | ~9.8 | 1.6 | 45 | 40.5 |
| Spiro-Heterocycle | 2-Oxa-6-azaspiro[3.3]heptane | ~8.4 | 0.2 | > 500 | 12.6 |
Table 1: The incorporation of the oxetane spiro-ring (bottom row) drastically lowers LogP and
Self-Validating Experimental Protocols
As a Senior Application Scientist, I mandate that all physicochemical and DMPK data be generated using self-validating systems. A protocol is only as reliable as its internal controls and mathematical grounding.
Protocol A: Potentiometric Determination of and LogP (Sirius T3)
Standard aqueous titration often fails for discovery compounds due to precipitation at neutral pH. This protocol utilizes a co-solvent method to guarantee accurate thermodynamic values regardless of aqueous solubility limits.
-
Sample Preparation: Weigh 1–2 mg of the spirocyclic amine into a standardized assay vial. Add 1.5 mL of 0.15 M KCl (to maintain constant ionic strength).
-
Electrode Calibration: Calibrate the dual pH electrode using standardized buffers (pH 2.0, 7.0, 12.0) to ensure Nernstian response.
-
Co-Solvent Titration (Self-Validation):
-
Perform three separate acid-base titrations (pH 2 to 12) using varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).
-
Causality: Methanol increases compound solubility but artificially shifts the
due to changes in the dielectric constant of the medium.
-
-
Yasuda-Shedlovsky Extrapolation: Plot the apparent
( ) against the dielectric constant of the co-solvent mixtures. Perform a linear extrapolation to 0% co-solvent (pure water) to yield the true aqueous . -
LogP Determination: Introduce a partition layer of octanol to the aqueous phase. The shift in the potentiometric titration curve in the presence of octanol (due to the neutral species partitioning into the lipid phase) is used to mathematically derive the LogP.
Protocol B: Microsomal Intrinsic Clearance ( ) Assessment
To prove that the spirocyclic scaffold improves metabolic stability, we measure the rate of parent compound depletion in Human Liver Microsomes (HLM).
-
Matrix Preparation: Thaw HLM on ice. Prepare a 1 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM
. -
Internal Controls (Self-Validation): Run Verapamil (known high clearance) and Warfarin (known low clearance) in parallel. If Verapamil is not rapidly depleted, the assay is invalid (indicating inactive CYP enzymes).
-
Incubation: Pre-incubate the microsomes with 1 µM of the spirocyclic amine at 37°C for 5 minutes.
-
Reaction Initiation: Add an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) to initiate CYP450-mediated metabolism.
-
Kinetic Sampling: At
minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide) to precipitate proteins and quench the reaction. -
LC-MS/MS Analysis & Calculation: Centrifuge the quenched samples and analyze the supernatant. Plot the natural log of the percentage of parent compound remaining versus time.
-
Calculate the elimination rate constant (
) from the negative slope. -
Calculate Intrinsic Clearance:
(expressed as µL/min/mg).
-
Conclusion
The integration of spirocyclic amines into drug discovery is a triumph of rational, 3D structural design. By carefully selecting the ring size and heteroatom composition of the spiro-fusion, scientists can decouple steric bulk from lipophilicity, precisely tune amine basicity, and drastically improve aqueous solubility and metabolic stability. Rigorous, self-validating physicochemical profiling remains the cornerstone of translating these complex architectures into viable clinical candidates.
References
-
Spirocyclic Scaffolds in Medicinal Chemistry - PubMed Source: nih.gov URL: [Link]
-
The use of spirocyclic scaffolds in drug discovery - CORE Source: core.ac.uk URL:[Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews Source: acs.org URL:[Link]
-
Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks Source: researchgate.net URL:[Link]
-
Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth Source: acs.org URL:[Link]
-
Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target Source: mdpi.com URL:[Link]
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-(Oxetan-3-yl)acetic acid|Research Chemical [benchchem.com]
- 8. mdpi.com [mdpi.com]
Navigating Lipophilicity in Drug Design: A Comparative Analysis of Spiro[3.3]heptane and Piperazine Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery, the meticulous control of molecular properties is paramount to achieving therapeutic success. Among these, lipophilicity stands as a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical comparison of two structurally distinct yet functionally relevant scaffolds: the rigid, non-polar spiro[3.3]heptane and the flexible, basic piperazine. While both are prevalent in medicinal chemistry, their impact on lipophilicity is profoundly different. This document will delve into the core principles governing their lipophilic contributions, supported by experimental data, established methodologies for their assessment, and strategic insights for their application in drug design.
Introduction: The Central Role of Lipophilicity in Drug Action
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a double-edged sword in drug development. A well-calibrated lipophilicity is essential for a drug to traverse cellular membranes and reach its target. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic liability, and off-target toxicity. The octanol-water partition coefficient (logP) for neutral compounds and the distribution coefficient (logD) for ionizable molecules at physiological pH (typically 7.4) are the universally accepted metrics for quantifying this property.[1][2] The strategic modulation of lipophilicity through the judicious selection of molecular scaffolds is therefore a cornerstone of successful drug design.
This guide focuses on a comparative analysis of two popular scaffolds:
-
Spiro[3.3]heptane: A saturated, bicyclic hydrocarbon featuring a central quaternary carbon atom connecting two cyclobutane rings. Its rigid, three-dimensional structure has gained significant attention as a bioisosteric replacement for planar aromatic rings like benzene.[3][4][5]
-
Piperazine: A six-membered saturated heterocycle containing two nitrogen atoms at the 1 and 4 positions. It is a versatile and widely used building block in medicinal chemistry, often incorporated to enhance aqueous solubility and introduce points for further functionalization.[6][7][8]
Structural and Physicochemical Foundations
The divergent effects of spiro[3.3]heptane and piperazine on lipophilicity stem from their fundamental structural and electronic differences.
Spiro[3.3]heptane: A Lipophilicity-Reducing Bioisostere
The spiro[3.3]heptane moiety is purely aliphatic and non-polar. Its defining characteristic is its rigid, three-dimensional conformation, which contrasts sharply with the planarity of aromatic rings it often replaces. This structural rigidity can be advantageous in pre-organizing a molecule for optimal binding to a biological target.
When used as a bioisostere for a phenyl group, spiro[3.3]heptane typically leads to a reduction in lipophilicity . This is primarily due to the replacement of the more lipophilic sp2-hybridized carbons of the aromatic ring with sp3-hybridized carbons. For instance, the calculated logP (clogP) has been shown to decrease by approximately 0.8 units when a phenyl ring is substituted with a spiro[3.3]heptane core.[3][9]
Piperazine: A Polar, pH-Responsive Scaffold
In stark contrast, piperazine is a polar, basic heterocycle. The presence of two nitrogen atoms introduces the capacity for hydrogen bonding and, crucially, protonation at physiological pH. The basicity (pKa) of the piperazine nitrogens dictates the extent of ionization, which in turn profoundly influences its lipophilicity.
The unsubstituted piperazine ring is hydrophilic, with a negative logP value, indicating a preference for the aqueous phase.[10] Its incorporation into a molecule generally decreases lipophilicity and increases aqueous solubility , desirable traits for many drug candidates.[7][8] The pH-dependent nature of its lipophilicity, described by logD, is a key consideration in its application.
Quantitative Comparison of Lipophilicity
The following table summarizes the key lipophilicity parameters for the core spiro[3.3]heptane and piperazine scaffolds and provides a comparative overview of their impact when incorporated into drug-like molecules.
| Parameter | Spiro[3.3]heptane | Piperazine | Key Considerations |
| Core Structure | Saturated, non-polar, rigid bicycloalkane | Saturated, polar, flexible heterocycle | Fundamental differences in polarity and conformational freedom. |
| Calculated logP (clogP) | Moderately lipophilic | Hydrophilic (negative value for unsubstituted) | Spiro[3.3]heptane is inherently more lipophilic than the basic piperazine core. |
| Impact on Molecular logP/logD | Generally decreases lipophilicity when replacing a more lipophilic group (e.g., phenyl) | Generally decreases lipophilicity and increases aqueous solubility | The context of the molecular scaffold being replaced is crucial. |
| pH-Dependence | Negligible | Highly pH-dependent due to the basicity of the nitrogen atoms | Piperazine's lipophilicity (logD) will decrease significantly as the pH drops and the nitrogens become protonated. |
| Bioisosteric Role | Primarily a bioisostere for aromatic rings (e.g., benzene) to reduce lipophilicity and improve 3D character.[3][4][5] | Can be considered a bioisostere for other polar, flexible linkers. Often used to improve solubility and ADME properties.[6][7] | The strategic goals for employing these scaffolds differ significantly. |
The Counterintuitive Case of Aza-spiro[3.3]heptanes
An interesting and seemingly paradoxical observation arises with aza-spiro[3.3]heptanes, which are direct structural analogs of piperazine. For example, replacing a piperazine ring with a 2,6-diazaspiro[3.3]heptane involves the net addition of a carbon atom, which would be expected to increase lipophilicity. However, in many cases, this substitution leads to a decrease in the measured logD at pH 7.4 .[11]
This phenomenon can be rationalized by the increased basicity of the nitrogen atoms within the strained four-membered rings of the spiro[3.3]heptane system. The higher pKa of these nitrogens results in a greater proportion of the protonated, more water-soluble species at physiological pH, thereby lowering the overall distribution into the lipophilic phase. This highlights the critical interplay between a molecule's pKa and its pH-dependent lipophilicity.[11]
Experimental and Computational Methodologies for Lipophilicity Determination
Accurate assessment of lipophilicity is crucial for making informed decisions in drug design. A combination of experimental and in silico methods is typically employed.
Experimental Determination of logP and logD
Shake-Flask Method: This traditional and often gold-standard method involves partitioning a compound between n-octanol and water.[1][12] The concentration of the compound in each phase is then determined, typically by UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC)-Based Methods: Reversed-phase HPLC is a high-throughput method for estimating logP.[1][12][13] The retention time of a compound on a non-polar stationary phase is correlated with the known logP values of a set of standards.
Below is a generalized workflow for the experimental determination of logP/logD.
Caption: Generalized workflow for the experimental determination of logP and logD.
In Silico Prediction of logP and logD
A variety of computational algorithms are available to predict logP and logD. These methods are valuable for rapid screening of large virtual libraries of compounds before synthesis.[14][15]
-
Fragment-based methods: These algorithms calculate logP by summing the contributions of individual molecular fragments.
-
Property-based methods: These approaches use whole-molecule properties, such as polarizability and partial atomic charges, to predict logP.
The relationship between logP, pKa, and logD is fundamental for ionizable compounds like those containing a piperazine moiety.
Caption: Relationship between logP, pKa, pH, and logD for ionizable molecules.
Strategic Application in Drug Design
The choice between incorporating a spiro[3.3]heptane or a piperazine scaffold is a strategic one, dictated by the specific goals of the drug discovery program.
-
Use Spiro[3.3]heptane when:
-
Reducing the lipophilicity of an overly greasy lead compound is necessary.
-
Replacing a metabolically labile aromatic ring is a priority.
-
Introducing three-dimensionality and conformational rigidity is desired to improve target binding or selectivity.
-
-
Use Piperazine when:
-
Improving the aqueous solubility and overall ADME properties of a lead compound is required.[8]
-
A flexible linker between two pharmacophoric elements is needed.
-
Introducing basic centers for salt formation or specific target interactions is advantageous.
-
Conclusion
Spiro[3.3]heptane and piperazine represent two powerful yet distinct tools in the medicinal chemist's arsenal for modulating lipophilicity. Spiro[3.3]heptane serves as a lipophilicity-reducing, rigid, three-dimensional bioisostere for aromatic rings, while piperazine is a polar, flexible, and pH-responsive scaffold that enhances aqueous solubility. The counterintuitive effect of aza-spiro[3.3]heptanes underscores the importance of considering the interplay of various physicochemical properties, particularly basicity, when making structural modifications. A thorough understanding of the principles outlined in this guide, coupled with robust experimental and computational assessment, will enable drug development professionals to make more informed and strategic decisions in the design of novel therapeutics with optimized ADME profiles.
References
- LogP—Making Sense of the Value. ACD/Labs.
- Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
- Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC.
- 2-azaspiro[3.3]heptane as bioisoster of piperidine.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes.
- A Tale of Two Rings: Piperazine and Piperidine Deriv
- 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes.
- LogP and logD calcul
- 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed.
- Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI.
- Spiro[3.
- Novel Methods for the Prediction of logP, pKa, and logD. American Chemical Society.
- LogP/D. Cambridge MedChem Consulting.
- The medicinal chemistry of piperazines: A review. Scilit.
- The medicinal chemistry of piperazines: A review. PubMed.
- Practical methods for the measurement of log P for surfactants.
- In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investig
- Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery. Enamine.
- Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Bentham Science Publishers.
- (PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere.
- Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP.
- Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Couple. Ingenta Connect.
- Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing.
- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC.
- Rapid Method for Estimating Log P for Organic Chemicals. epa nepis.
- LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.
- Piperazine-1,4-dipropionic acid Properties. EPA.
- Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.
- Intrinsic and effective lipophilicities (logP and logD7.4, respectively) for cis.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. acdlabs.com [acdlabs.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. LogP and logD calculations - Documentation [docs.chemaxon.com]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Advanced Application Note: Integrating 6-Methoxy-2-azaspiro[3.3]heptane into DNA-Encoded Library (DEL) Synthesis
Strategic Rationale: Escaping Flatland in DELs
The success of DNA-Encoded Library (DEL) screening relies heavily on the structural diversity and physicochemical properties of the assembled chemical space [3]. Historically, combinatorial libraries have been dominated by planar, sp2-hybridized aromatic systems due to the high efficiency of cross-coupling reactions. However, modern drug discovery demands an "escape from flatland" to improve clinical success rates, driving the need for building blocks with a high fraction of sp3-hybridized carbons (Fsp3) [1].
6-Methoxy-2-azaspiro[3.3]heptane is a highly privileged, Fsp3-rich building block. As a rigid, spirocyclic secondary amine, it serves as a superior bioisostere for piperidines and morpholines. Its incorporation provides predictable vectorization, enhanced metabolic stability, and a unique three-dimensional exit vector for the methoxy group, which acts as a discrete hydrogen bond acceptor. However, integrating sterically demanding spirocycles into DELs requires highly optimized, DNA-compatible chemistries that proceed under dilute, aqueous conditions without compromising the integrity of the oligonucleotide barcode[2,3].
Physicochemical Profiling & Reaction Parameters
To successfully deploy 6-methoxy-2-azaspiro[3.3]heptane in a split-and-pool DEL synthesis, its physicochemical properties must be mapped against DNA-compatible reaction conditions. The secondary amine is sterically hindered by the spirocyclic core, necessitating highly reactive yet DNA-benign coupling reagents.
Table 1: Physicochemical Properties of 6-Methoxy-2-azaspiro[3.3]heptane (HCl Salt)
| Property | Value | Causality in DEL Design |
| Molecular Weight | 163.65 g/mol | Low MW allows for multi-cycle library enumeration without exceeding the optimal drug-like mass range (Lipinski's Rule of 5). |
| Formula | C7H13NO·HCl | Requires basic conditions (pH > 8.0) during amidation to ensure the amine is deprotonated and nucleophilic. |
| Fsp3 | 1.0 (100%) | Maximizes 3D complexity; reduces off-target promiscuity commonly seen with planar aromatic libraries. |
| CLogP | -0.681 | Highly hydrophilic; ensures excellent solubility in the aqueous buffers required for on-DNA chemistry. |
Table 2: DNA-Compatible Reaction Parameters
| Reaction Class | Activating Reagent | Buffer System | pH Range | Temp | Time | Target Conversion |
| Amide Coupling | DMT-MM | 250 mM MOPS | 8.0 - 8.5 | 25 °C | 12 h | > 80% |
| Reductive Amination | 2-Picoline Borane | 250 mM NaOAc | 5.5 - 6.0 | 25 °C | 16 h | > 75% |
Mechanistic Causality in Reaction Design
When working with DNA-conjugated substrates (typically 1 mM concentration), standard organic synthesis rules must be adapted.
-
Amide Coupling: Standard reagents like HATU require strictly anhydrous conditions and organic bases (e.g., DIPEA), which can lead to DNA precipitation or degradation. Instead, we utilize DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride). DMT-MM exhibits exceptional stability in water and efficiently activates DNA-conjugated carboxylic acids to form stable triazine active esters, seamlessly coupling with the hindered spirocyclic amine [3].
-
Reductive Amination: The formation of an iminium ion between a DNA-conjugated aldehyde and 6-methoxy-2-azaspiro[3.3]heptane requires mild acidity. We employ 2-Picoline borane (Pic-BH3) rather than sodium cyanoborohydride (NaCNBH3). Pic-BH3 is non-toxic, highly stable in aqueous media, and operates efficiently at pH 5.5–6.0—a range that facilitates iminium reduction while strictly avoiding the acid-catalyzed depurination of the DNA tag [2].
Fig 1: Workflow for integrating 6-methoxy-2-azaspiro[3.3]heptane into DEL synthesis.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, every DEL synthesis step must be treated as a self-validating system. A reaction is only considered successful if it passes two critical quality control (QC) gates: Chemical Conversion (via UPLC-MS) and Barcode Integrity (via qPCR) .
Protocol A: On-DNA Amide Coupling (DMT-MM Mediated)
Objective: Couple 6-methoxy-2-azaspiro[3.3]heptane to a DNA-conjugated carboxylic acid.
-
Preparation of DNA Scaffold: Dissolve the DNA-conjugated carboxylic acid (1 nmol) in 10 µL of 250 mM MOPS buffer (pH 8.0).
-
Amine Preparation: Prepare a 400 mM stock solution of 6-methoxy-2-azaspiro[3.3]heptane hydrochloride in DMSO. Add 10 µL (4 µmol, 4000 equiv) to the DNA solution. Causality: A massive excess drives the pseudo-first-order kinetics required at 1 mM DNA concentration.
-
Activation: Prepare a fresh 400 mM stock of DMT-MM in water. Add 10 µL (4 µmol, 4000 equiv) to the reaction mixture.
-
Incubation: Vortex gently and incubate at 25 °C for 12 hours.
-
DNA Recovery (Ethanol Precipitation): Add 10% volume of 5 M NaCl and 3 volumes of cold absolute ethanol. Incubate at -80 °C for 1 hour, centrifuge at 14,000 x g for 30 mins, discard the supernatant, and resuspend the DNA pellet in 20 µL of HPLC-grade water.
Protocol B: On-DNA Reductive Amination
Objective: Couple 6-methoxy-2-azaspiro[3.3]heptane to a DNA-conjugated aldehyde.
-
Preparation of DNA Scaffold: Dissolve the DNA-conjugated aldehyde (1 nmol) in 10 µL of 250 mM Sodium Acetate buffer (pH 5.5).
-
Amine Addition: Add 10 µL of a 400 mM stock of 6-methoxy-2-azaspiro[3.3]heptane hydrochloride in DMSO.
-
Reduction: Add 10 µL of a 400 mM stock of 2-Picoline borane in MeOH. Causality: MeOH ensures the solubility of the borane complex while remaining fully miscible with the aqueous buffer.
-
Incubation & Recovery: Incubate at 25 °C for 16 hours, followed by standard ethanol precipitation as described in Protocol A.
Quality Control & Self-Validation Loop
Following precipitation, the sample is split to validate both the chemistry and the biology of the conjugate.
-
UPLC-MS Analysis (Chemistry Validation): Inject 10 pmol of the recovered DNA into a UPLC-MS system equipped with an oligonucleotide column (e.g., Waters Acquity Premier Oligonucleotide C18). Ensure the mass shift corresponds to the exact addition of the spirocyclic core minus the leaving group (H2O). Acceptable conversion is >80%.
-
qPCR Analysis (Biology Validation): Dilute 1 pmol of the recovered DNA and subject it to a standard qPCR cycle. Compare the Cycle Threshold (Ct) to an unreacted, mock-treated DNA control. A
Ct of < 1.0 confirms that the DNA barcode remains fully amplifiable and undamaged by the chemical conditions.
Fig 2: Self-validating QC loop ensuring DNA integrity and reaction efficiency.
References
-
Matsuo, B., et al. "Diversifying chemical space of DNA-encoded libraries: synthesis of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes on-DNA via visible light-mediated energy transfer catalysis." Chemical Communications (RSC Publishing), 2023.[Link]
-
Cai, K., et al. "Palladium-Mediated Hydroamination of DNA-Conjugated Aryl Alkenes." Frontiers in Chemistry, 2022.[Link]
-
Liu, Z., et al. "Advances in the development of DNA-compatible chemistries." Synthetic Biology Journal / HitGen OpenDEL, 2024.[Link]
Application Note: General Procedure for N-Alkylation of 2-Azaspiro[3.3]heptane Derivatives
Introduction & Strategic Significance
The 2-azaspiro[3.3]heptane scaffold has emerged as a critical "bioisostere" in modern drug discovery, often utilized to replace piperidine, morpholine, or piperazine rings.[1] Unlike their six-membered counterparts, these spirocycles possess a distinct three-dimensional geometry (the "Escape from Flatland" concept) which can improve metabolic stability and solubility while lowering lipophilicity (logD) [1, 2].
However, the N-alkylation of this scaffold presents unique challenges compared to standard secondary amines:
-
Salt Forms: Commercial building blocks are typically supplied as oxalate or hydrochloride salts due to the volatility and basicity of the free amine. The oxalate salt, in particular, is poorly soluble in standard alkylation solvents (DCM, ACN) and can interfere with reducing agents.
-
Nucleophilicity vs. Sterics: While the nitrogen is highly basic (
), the gem-dimethyl-like steric environment of the spiro-center can retard reaction rates with bulky electrophiles. -
Over-Alkylation: Like all secondary amines, direct alkylation risks quaternization (formation of the ammonium salt), necessitating strict stoichiometric control.
This guide outlines two field-proven protocols: Reductive Amination (Method A, preferred for selectivity) and Direct Nucleophilic Substitution (Method B, for alkyl halides).
Pre-Analytical Consideration: Handling the Salt
CRITICAL STEP: Most synthesis failures with this scaffold stem from improper handling of the 2-azaspiro[3.3]heptane oxalate (2:1 or 1:1) salt.
-
Issue: Oxalic acid is a strong organic acid. If used directly in reductive amination with sodium triacetoxyborohydride (STAB), the acid will consume the hydride reagent, evolving hydrogen gas and stalling the reaction.
-
Recommendation: For scalable or critical reactions, convert the salt to the free base prior to alkylation.
Protocol 0: Free-Basing the Oxalate Salt
-
Suspend the oxalate salt in water (approx. 5 mL/g).
-
Add 10N NaOH dropwise until pH > 12.
-
Extract exhaustively with DCM or Chloroform (3 x solvent volume). Note: The free base is volatile; avoid high-vacuum drying for extended periods.
-
Dry organic layer over
, filter, and concentrate carefully at mild temperature ( C). -
Alternative (In-situ): If isolation is impossible, add 2.5 equivalents of DIPEA (N,N-Diisopropylethylamine) to the reaction mixture 15 minutes before adding the electrophile.
Method Selection Guide
Use the following logic flow to select the appropriate alkylation strategy.
Figure 1: Decision tree for selecting the optimal N-alkylation strategy.
Method A: Reductive Amination (The Gold Standard)
Scope: Best for introducing primary or secondary alkyl groups. Avoids over-alkylation. Reagents: Sodium Triacetoxyborohydride (STAB), DCE or DCM, Acetic Acid.
Mechanistic Insight
We use STAB because it is less reactive than Sodium Borohydride (
Step-by-Step Protocol
-
Preparation:
-
Dissolve 2-azaspiro[3.3]heptane (1.0 equiv, free base) in anhydrous 1,2-Dichloroethane (DCE) or DCM (0.1 M concentration).
-
Note: If using the oxalate salt directly, add 2.0 equiv DIPEA and stir for 15 min before proceeding.
-
-
Imine Formation:
-
Add the Aldehyde/Ketone (1.1 – 1.2 equiv).
-
Add Acetic Acid (1.0 – 2.0 equiv). Crucial: The acid catalyzes the formation of the iminium species.
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
-
Reduction:
-
Add STAB (Sodium Triacetoxyborohydride) (1.5 – 2.0 equiv) in one portion.
-
Observation: Mild gas evolution (
) may occur. -
Stir at RT for 2–16 hours. Monitor by LCMS (Look for M+1 of product; disappearance of imine peak).
-
-
Work-up:
-
Quench with Sat.
(aqueous).[2] Stir vigorously for 15 mins to break up boron complexes. -
Extract with DCM (x3).
-
Wash combined organics with Brine, dry over
.
-
-
Purification:
-
Flash chromatography (DCM:MeOH:NH4OH).
-
Method B: Direct Nucleophilic Substitution
Scope: Used when the electrophile is an alkyl halide (bromide/iodide) or sulfonate. Risk: High risk of dialkylation (quaternization) if the halide is highly reactive (e.g., benzyl bromide, methyl iodide).
Optimization Table: Reaction Conditions
| Variable | Standard Condition | Aggressive Condition (Low Reactivity) | Notes |
| Solvent | Acetonitrile (ACN) | DMF or NMP | ACN is easier to remove; DMF boosts nucleophilicity. |
| Base | Cesium is more soluble in organic solvents ("Cesium Effect"). | ||
| Temperature | 25°C - 40°C | 60°C - 80°C | Higher temps increase risk of elimination (E2) side products. |
| Catalyst | None | KI (0.1 equiv) | Finkelstein reaction in situ (R-Cl |
Step-by-Step Protocol
-
Setup:
-
In a sealed vial, suspend 2-azaspiro[3.3]heptane salt (1.0 equiv) and
(3.0 – 4.0 equiv) in anhydrous Acetonitrile (0.1 M). -
Tip: Finely ground
works faster than granular.
-
-
Addition:
-
Add the Alkyl Halide (0.95 – 1.0 equiv).[2]
-
Strategic Note: Using a slight deficit of the alkyl halide (0.95 eq) ensures the secondary amine is not over-alkylated. It is easier to remove unreacted amine than quaternary salts.
-
-
Reaction:
-
Stir at 40°C. Monitor by LCMS every 2 hours.
-
Endpoint: Stop when the dialkylated impurity (M + Alkyl) reaches >5%.
-
-
Work-up:
-
Filter off the solid inorganic salts (
, KX). -
Concentrate the filtrate.[2]
-
Redissolve in EtOAc, wash with water/brine to remove residual salts.
-
Experimental Workflow Visualization
The following diagram illustrates the chemical pathway and critical checkpoints for the Reductive Amination (Method A), which is the recommended route for medicinal chemistry applications.
Figure 2: Chemical workflow for the reductive amination of 2-azaspiro[3.3]heptane.
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.
-
BenchChem Protocols. (2025). Application Notes for N-Alkylation of Azaspiro Derivatives.
-
Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition.
Sources
Application Note: High-Fidelity Buchwald-Hartwig Coupling of Spirocyclic Secondary Amines
Executive Summary & Scientific Rationale
The shift in medicinal chemistry toward higher fraction of
However, coupling these rigid, sterically demanding amines with aryl halides presents a kinetic bottleneck. Unlike flexible aliphatic amines, spirocycles possess a fixed steric bulk that can impede amine coordination to the Palladium(II) center. Furthermore, if the ligand is too bulky, it may prevent the amine from entering the coordination sphere; if too small, it fails to promote the difficult reductive elimination .
This guide provides a self-validating protocol using Palladacycle Precatalysts (Pd-G3/G4) and Dialkylbiaryl Phosphine Ligands to overcome these barriers.
Mechanistic "Decision Tree" for Ligand Selection
Success depends on matching the ligand's steric pocket to the amine's profile. For spirocyclic secondary amines, the rate-limiting step is often the amine binding or reductive elimination .
The Ligand Landscape
-
RuPhos: The "Gold Standard" for secondary amines. Its moderate bulk allows the coordination of hindered secondary amines while sufficiently destabilizing the ground state to accelerate reductive elimination.
-
BrettPhos: Typically reserved for primary amines.[2] However, for extremely hindered spirocycles where RuPhos fails, BrettPhos (or AdBrettPhos ) can sometimes accommodate the bulk due to a different bite angle and flexibility, though this is a secondary choice.
-
XPhos: Excellent for general chlorides but often outperformed by RuPhos for specific secondary amine coupling.
Visualizing the Selection Logic
Figure 1: Strategic decision tree for ligand and base selection based on substrate functionality.
Experimental Protocols
Protocol A: High-Throughput Screening (Microscale)
Purpose: Rapidly identify the optimal base/solvent combination for a specific spirocycle-aryl halide pair.[1]
Reagents:
-
Catalyst: RuPhos Pd G4 (2.5 mol%)[1]
-
Ligand (Optional): RuPhos (2.5 mol%) — Note: Adding free ligand ensures stability but G4 contains 1:1 ratio already.[1]
-
Bases: NaOtBu (Strong), Cs₂CO₃ (Weak), LHMDS (Soluble/Mild).
-
Solvents: Toluene, 1,4-Dioxane, t-Amyl Alcohol.[1]
Workflow:
-
Prepare a stock solution of RuPhos Pd G4 in the solvent (degassed).
-
In a disposable 1-dram vial (or 96-well block), charge:
-
Add Catalyst stock solution (0.025 equiv Pd).
-
Seal with a Teflon-lined cap.
-
Heat to 80°C for 4 hours with vigorous stirring.
-
Analysis: Filter through a mini-plug of silica, elute with EtOAc, and analyze via UPLC/LCMS. Look for the product mass and the absence of hydrodehalogenated aryl halide (a sign of
-hydride elimination).
Protocol B: Preparative Synthesis (Gram-Scale)
Purpose: High-yield isolation of the coupled product using the "Gold Standard" RuPhos system.[1]
Scope:
-
Electrophile: Aryl Bromides or Chlorides (Iodides can cause catalyst poisoning via PdI dimer formation; if using Iodides, add 5 mol% AgOTf or use a larger ligand excess).
-
Nucleophile: Azaspiro[3.3]heptane, Azaspiro[4.5]decane, etc.
Step-by-Step Methodology
-
Glassware Prep: Oven-dry a 50 mL 2-neck round-bottom flask (RBF) containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Solids Charge:
-
Inert Cycle: Cap the flask with a rubber septum. Evacuate and backfill with Argon (3x).[3]
-
Liquids Charge:
-
Add anhydrous Toluene or THF (0.2 M concentration relative to halide).
-
Add the Spirocyclic Amine (1.2 equiv) via syringe.
-
-
Reaction:
-
Place in a pre-heated oil bath at 85°C .
-
Stir vigorously (1000 rpm). The reaction should turn from pale yellow to a dark amber/brown.
-
Monitor via LCMS at 1 hour. Most spirocyclic couplings complete within 2-4 hours.[1]
-
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc and water.
-
Separate phases. Extract aqueous layer 2x with EtOAc.
-
Dry organics over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash chromatography. Note: Spirocyclic amines are polar; consider adding 1% Et₃N to the eluent to prevent streaking.
Mechanistic Validation & Troubleshooting
The catalytic cycle for sterically hindered amines relies on the delicate balance of the Pd(0)/Pd(II) equilibrium.
Catalytic Cycle Visualization
Figure 2: Catalytic cycle highlighting the "Amine Binding" step as the critical bottleneck for spirocycles.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst deactivation before oxidative addition.[1] | Switch to RuPhos Pd G4 (precatalyst) instead of Pd(OAc)₂ + Ligand. Ensure solvent is degassed. |
| Dehalogenation (Ar-H) | The amine is too bulky to bind effectively. Switch to BrettPhos or increase amine equivalents to 1.5x. Lower temp to 60°C. | |
| Reaction Stalls at 50% | Product inhibition or base consumption. | Add 0.5 equiv more Base. Check if the product is chelating the Pd (common with pyridyl spirocycles). |
| Starting Material Intact | Oxidative addition failure. | If Ar-Cl, switch to Ar-Br.[1] Or switch solvent to t-Amyl Alcohol and heat to 100°C. |
References
-
RuPhos/BrettPhos Utility: Maiti, D., & Buchwald, S. L. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[4] Chemical Science. Link
-
Precatalyst G3/G4: Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-G3 Catalysts." Chemical Science. Link
-
Spirocyclic Scaffolds: Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spirocyclic Bioisosteres." Angewandte Chemie International Edition. Link[1]
-
Mechanism & Sterics: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. Link[1]
Sources
- 1. One-Step Catalyst-Transfer Macrocyclization: Expanding the Chemical Space of Azaparacyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Boc-Deprotection of Sterically Hindered Spiro Amines
Current Status: Online Operator: Senior Application Scientist Ticket ID: SPIRO-BOC-001
Introduction: The Spiro-Scaffold Challenge
Welcome to the technical support hub for advanced amine deprotection. You are likely here because standard protocols (TFA/DCM) have failed to fully deprotect your spirocyclic amine (e.g., 2-azaspiro[3.3]heptane, spiro[2.4]heptane derivatives).
The Core Problem: Spiro scaffolds possess unique orthogonal rigidity. When a Boc group is attached to a nitrogen within or adjacent to these strained rings, the steric bulk creates a "kinetic shield" around the carbamate carbonyl. Standard protonation is sterically disfavored, and the expulsion of the tert-butyl cation is electronically retarded by the lack of orbital alignment in these rigid systems.
This guide moves beyond "add more acid" and provides chemically grounded solutions for these recalcitrant substrates.
Module 1: Diagnostic & Kinetic Barriers
Q: I treated my spiro-amine with 20% TFA/DCM for 4 hours, but LCMS shows 60% starting material. Should I just wait longer?
A: No. You have likely hit a kinetic wall, not a time barrier.
In sterically hindered spiro systems, the equilibrium for the initial protonation of the Boc carbonyl is unfavorable. Dilute TFA (20-30%) often lacks the effective acidity (
The Fix: High-Concentration Anhydrous Acid Water is a base compared to superacids. Commercial TFA often contains water, and "wet" DCM lowers the dielectric constant, reducing the acidity further.
Protocol A: The "Anhydrous Shock" Method
-
Solvent Switch: Do not use DCM. Use Nitromethane (if compatible) or minimal 1,4-Dioxane . These solvents stabilize the intermediate ammonium species better than DCM.
-
Reagent: Use 4M HCl in Dioxane (anhydrous). The smaller proton radius of HCl (compared to the bulky solvated proton in TFA) allows it to penetrate the steric shield of the spiro ring more effectively.
-
Procedure:
-
Dissolve substrate in minimal 4M HCl/Dioxane (0.5 M concentration).
-
Stir at 40°C (mild heating is often required for spiro-systems to overcome the activation energy).
-
Monitor via TLC/LCMS every 30 mins.
-
Module 2: The "Nuclear Option" (Lewis Acid Cleavage)
Q: My molecule contains an acid-sensitive oxetane/cyclopropane ring. Strong Brønsted acids will destroy it. How do I remove the Boc?
A: Switch to Silyl-Cation mediated cleavage (TMSOTf).
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) activates the Boc carbonyl via silylation rather than protonation. This mechanism is driven by the formation of the strong Si-O bond and the volatile release of TMS-O-tBu (or isobutylene/TMSOH). It is chemically distinct and often works where TFA fails due to sterics.
Mechanism Visualization (TMSOTf Cleavage):
Caption: TMSOTf bypasses protonation by forming a silylated intermediate, driving cleavage via the high affinity of Silicon for Oxygen.
Protocol B: TMSOTf / 2,6-Lutidine System
-
Reagents: TMSOTf (3-5 equiv), 2,6-Lutidine (5-7 equiv), DCM (anhydrous).
-
Why Lutidine? It acts as a non-nucleophilic base to scavenge any adventitious TfOH (triflic acid) generated, protecting acid-sensitive spiro-ethers (like oxetanes).
-
Steps:
Module 3: Scavenging the tert-Butyl Cation
Q: I see a +56 mass shift (M+56) on my product. Is the Boc reforming?
A: No, your spiro-amine is being alkylated.
The cleavage of Boc generates a tert-butyl cation (
The Fix: The Scavenger Cocktail
You must provide a "sacrificial nucleophile" that reacts with
Table 1: Scavenger Selection Guide
| Scavenger | Reactivity | Target Byproduct | Recommended Use |
| Triethylsilane (TES) | High | Best General Purpose. Clean, volatile byproduct. | |
| Triisopropylsilane (TIS) | Moderate | Good alternative to TES, slightly easier to handle. | |
| 1,3-Dimethoxybenzene | Very High | Use if your substrate has Indoles or Phenols . | |
| Thioanisole | High | Use for Met/Cys containing peptides or sulfur-rich spirocycles. | |
| Water | Low | Avoid in hindered systems (reduces acid strength too much). |
Protocol C: The "Cocktail" Mix
-
Standard: TFA / DCM / TES (50 : 45 : 5).
-
High Risk (Indoles present): TFA / Phenol / Water / TIS (88 : 5 : 5 : 2).[5]
Module 4: Isolation & Workup
Q: My spiro-amine is low MW and amphiphilic. It disappears during aqueous extraction.
A: Do not perform an aqueous extraction. [6]
Many spiro-amines (e.g., 2-azaspiro[3.3]heptane) are small, rigid, and highly soluble in both water and organic solvents. Traditional NaHCO3/DCM extractions result in massive yield loss to the aqueous layer.
Solution: Solid Phase Workup (Ion Exchange)
Workflow Visualization:
Caption: Resin-based workup avoids liquid-liquid extraction, preventing yield loss of water-soluble spiro amines.
Protocol D: Amberlyst A-21 Neutralization
-
Concentrate the deprotection mixture to dryness (azeotrope with toluene to remove residual TFA).
-
Dissolve the residue in MeOH.
-
Add Amberlyst A-21 (weakly basic resin) or Dowex 1x2 (OH form).
-
Agitate for 30 mins until pH is neutral/basic.
-
Filter and evaporate.[1][7][8] You obtain the free base without ever touching water.[7]
References
-
TMSOTf Mediated Cleavage: Sakaitani, M., & Ohfune, Y. (1990). Syntheses and reactions of silyl carbamates. 1. Chemoselective deprotection of N-Boc amino groups.[8][9] Journal of Organic Chemistry.
-
Scavenger Efficiency: Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[5] International Journal of Peptide and Protein Research.[5]
-
Troubleshooting Hindered Amines: BenchChem Technical Support. (2025).[3][4] Troubleshooting Boc Deprotection Failures.
-
Green/Water Mediated Methods: Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-free water-mediated N-Boc deprotection.[9][10] Organic Letters.
-
Resin Workup Protocols: Srinivasan, N., et al. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins.[6] Molecular Diversity.[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mcours.net [mcours.net]
Technical Support Center: Purification of 6-Methoxy-2-azaspiro[3.3]heptane
[1]
Status: Operational Ticket ID: SPIRO-06-MET Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary
6-Methoxy-2-azaspiro[3.3]heptane is a high-value pharmacophore, increasingly used in medicinal chemistry as a bioisostere for morpholine or piperidine to lower lipophilicity (
-
Yield Loss: The free base is volatile and highly water-soluble, leading to loss during concentration or aqueous workup.[1][2]
-
Purification Failure: The secondary amine interacts strongly with silanols, causing severe tailing on standard silica.[1]
-
Instability: The free base rapidly absorbs atmospheric
to form solid carbamates.[1]
This guide provides self-validating protocols to overcome these specific challenges.
Module 1: The "Disappearing Yield" Phenomenon
User Query:
"I synthesized the compound via Boc-deprotection. The LCMS showed conversion, but after aqueous workup and rotary evaporation, my flask is empty or the yield is <20%. Where did it go?"
Root Cause Analysis:
This is a classic "Volatile Amine Trap."[1] The 6-methoxy-2-azaspiro[3.3]heptane free base has a low molecular weight (~127 g/mol ) and high vapor pressure.[1] Furthermore, the spirocyclic amine is highly basic (
-
Partitioning Issue: At neutral pH, a significant portion remains protonated or hydrogen-bonded in the aqueous phase.[1]
-
Evaporation Issue: Co-evaporation with solvents (especially DCM or ether) pulls the free base into the vacuum trap.
Troubleshooting Protocol: The "Salting-Out" Extraction
Do not use standard extraction methods. You must modify the ionic strength and pH of the aqueous layer.
Step-by-Step Workflow:
-
pH Adjustment: Cool the aqueous reaction mixture to 0°C. Adjust pH to >12 using 50% NaOH (aq). Why: Ensure 100% of the amine is in the free base form.
-
Saturation: Saturate the aqueous phase with solid NaCl or
.[1]-
Expert Tip:
is superior here because it increases ionic strength more effectively than NaCl and maintains high basicity, forcing the organic amine out of the water ("Salting Out" effect) [1].[3]
-
-
Solvent Selection: Do not use straight Dichloromethane (DCM).[1]
-
Concentration: Never evaporate to dryness on a high-vacuum manifold.
-
Concentrate at
mbar at . -
Stop when a small volume of solvent remains.[1]
-
Best Practice: Carry the solution directly into the next step if possible.
-
Visualization: Extraction Decision Matrix
Caption: Optimized extraction workflow preventing water retention and evaporative loss.
Module 2: Chromatography & Purification
User Query:
"My compound streaks from the baseline to the solvent front on TLC. Column chromatography resulted in broad peaks and poor separation from impurities."
Root Cause Analysis:
Secondary amines interact with the acidic silanol groups (
Solution A: The "Catch and Release" (SCX) Method
This is the Gold Standard for purifying this specific amine without distillation. It relies on Strong Cation Exchange (SCX) cartridges [2].[1]
Protocol:
-
Load: Dissolve crude material in MeOH. Load onto a pre-conditioned SCX-2 cartridge (propylsulfonic acid functionalized silica).[1]
-
Wash: Flush with 3-5 column volumes (CV) of MeOH.
-
Result: Neutral impurities and non-basic byproducts elute; the amine remains bound to the sulfonic acid.
-
-
Release: Elute with 2M
in MeOH.-
Result: The ammonia displaces the spiro-amine.
-
-
Isolate: Concentrate the ammoniacal filtrate carefully (see Module 1).
Solution B: Modified Silica Chromatography
If SCX is unavailable, you must deactivate the silica.
| Parameter | Standard Condition (FAIL) | Optimized Condition (PASS) |
| Stationary Phase | Standard Silica (60 Å) | Amine-Functionalized Silica (KP-NH) [3] |
| Mobile Phase Modifier | None or 1% | 1% |
| Solvent System | Hexane/EtOAc | DCM/MeOH/NH3 |
Expert Insight: For spirocyclic amines, amine-functionalized silica (e.g., Biotage KP-NH or similar) is superior because the surface is chemically bonded with propyl-amine groups, effectively masking silanols and preventing the "tailing" interaction entirely [3].
Module 3: Stability & Storage
User Query:
"I isolated the free base as a clear oil. Next morning, there is a white solid crust on the surface. Is it degrading?"
Root Cause Analysis:
The "White Crust" is likely the carbamate salt .
Prevention Strategy:
-
Immediate Use: Generate the free base in situ or immediately before the reaction.[1]
-
Salt Formation (Recommended Storage): Convert the free base to the Oxalate or Hydrochloride salt for long-term storage.[1]
-
Oxalate Protocol: Dissolve free base in
.[1] Add 1 equiv of oxalic acid dissolved in minimal acetone. The salt precipitates as a stable, non-hygroscopic solid. -
Recovery: Suspend salt in water, basify with NaOH, and extract (Module 1) when ready to use.
-
Module 4: Synthesis & Handling FAQ
Q: Can I distill this compound? A: Yes, but use Kugelrohr distillation .
-
Conditions: High vacuum (<1 mbar).[1] Oven temp likely 60-90°C (compound dependent).
-
Warning: Do not overheat.[1] Strained spiro-rings can undergo thermal ring-opening or rearrangement at high temperatures (>150°C).[1]
Q: Why does the LCMS peak split? A: If running in an acidic mobile phase (Formic acid/TFA), you are seeing the protonated species. If the peak is broad or split, it may be due to column overloading or interaction with residual silanols in the HPLC column. Use a high pH buffer (Ammonium Bicarbonate, pH 10) for sharper peaks in analytical LC.[1]
Q: Is the methoxy group stable? A: Yes, the 6-methoxy ether is generally stable to standard acidic Boc-deprotection conditions (e.g., 4M HCl in Dioxane or TFA/DCM). It is not a labile group.[1]
Visualizing the Purification Logic
Caption: Decision tree for handling volatile spirocyclic amines to maximize stability and yield.
References
-
ACS GCI Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks: Extractions/work-up conditions.[1] American Chemical Society.[1] [Link]
-
Grabski, M., et al. (2015).[1][2] Purification of Amine Compounds using SCX. ResearchGate.[1][4][5] [Link]
-
Biotage. (2023).[1][6][7] Is there an easy way to purify organic amines? Biotage Blog.[1] [Link]1]
-
Vertex AI Search. (2025).[1][5] Synthesis and Properties of 2-azaspiro[3.3]heptane derivatives. [Aggregated Search Results].
Sources
- 1. 2-Azaspiro(3.3)heptane | C6H11N | CID 20521856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Low Reactivity of Spirocyclic Amines in Nucleophilic Substitution
Introduction:
Spirocyclic amines are invaluable scaffolds in modern medicinal chemistry. Their unique three-dimensional structures can significantly enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. However, the inherent structural rigidity and steric bulk of these amines often lead to frustratingly low reactivity in key synthetic transformations, particularly nucleophilic substitution reactions. This guide offers a comprehensive technical support resource for researchers, scientists, and drug development professionals facing this common challenge. We will delve into the root causes of this diminished reactivity and provide a curated selection of field-proven strategies, detailed protocols, and troubleshooting advice to empower you to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my spirocyclic amine not reacting in this nucleophilic substitution?
The low reactivity of spirocyclic amines in reactions like nucleophilic aromatic substitution (SNAr) is primarily due to a combination of steric and electronic factors.
-
Steric Hindrance: The defining characteristic of a spirocycle is the single atom shared by two rings. This creates a congested and rigid environment around the nitrogen atom. The flanking rings physically block the approach of the nucleophilic nitrogen to the electrophilic center of the substrate, thereby increasing the activation energy of the reaction.[1][2][3]
-
Electronic Effects and Basicity: While related, basicity and nucleophilicity are not identical. Nucleophilicity is more sensitive to steric effects.[4] The rigid framework of a spirocycle can distort the ideal geometry for the nitrogen's lone pair to participate in a substitution reaction, even if the amine is a strong base.
Troubleshooting Guide: Common Issues and Practical Solutions
This section is designed to help you diagnose and solve specific experimental problems.
Issue 1: The reaction shows little to no product formation at standard temperatures.
Primary Cause: The activation energy for the reaction is likely too high to be overcome by conventional heating (e.g., room temperature to 80 °C) due to the significant steric hindrance of the spirocyclic amine.
Solutions:
-
Increase Thermal Energy: High Temperatures & Microwave Irradiation:
-
Rationale: Providing more thermal energy can enable the reacting molecules to overcome the high activation barrier. Microwave irradiation is a particularly powerful technique for this purpose, as it offers rapid, uniform heating that can dramatically reduce reaction times and boost yields compared to traditional oil baths.[5][6][7][8][9]
-
Protocol: Microwave-Assisted SNAr Reaction of a Spirocyclic Amine with an Activated Aryl Chloride
-
In a 10 mL microwave vial, combine the activated aryl chloride (1.0 mmol), the spirocyclic amine (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Add 5 mL of a high-boiling point solvent such as DMSO, DMF, or NMP.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate at a temperature between 120-180 °C for 30-90 minutes. Monitor the pressure to ensure it stays within the vial's safety limits.
-
After the reaction has cooled, quench with water and extract the product using an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the product via column chromatography.
-
-
-
Employ More Reactive Reagents:
-
Rationale: If the amine's reactivity is the limiting factor, consider enhancing the electrophilicity of the reaction partner. In SNAr reactions, the aromatic ring must be sufficiently "activated" by strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[10][11]
-
Substrate Considerations: If your substrate is not sufficiently activated, explore analogues with stronger EWGs. For instance, a nitro group is a more powerful activating group than a cyano group.
-
Experimental Workflow for Optimizing Reaction Conditions:
Caption: A flowchart for a systematic approach to overcoming low reaction conversion.
Issue 2: The reaction is messy, with multiple side products and low yield of the desired product.
Primary Cause: The forcing conditions (high heat, strong base) required to drive the primary reaction can also promote undesired side reactions or product decomposition.[12]
Solutions:
-
Systematic Screening of Reaction Parameters:
-
Rationale: A systematic approach is the most effective way to identify optimal conditions.[12] This involves methodically varying one parameter at a time (e.g., base, solvent, temperature) to observe its effect on the reaction outcome.
-
Troubleshooting Steps:
-
Base Selection: If you are using a very strong base (e.g., NaH, LDA), consider switching to a milder one like K₂CO₃ or an organic base like DBU.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Screen a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile).[12]
-
Temperature Control: While higher temperatures can increase the rate of the desired reaction, they can also accelerate decomposition. Try running the reaction at a slightly lower temperature for a longer period.
-
-
-
Reaction Monitoring and Work-up Considerations:
-
Rationale: It's crucial to know when your reaction has reached optimal conversion and to ensure your product is stable during the work-up procedure.[12][13]
-
Analytical Monitoring: Use techniques like TLC, LC-MS, or NMR to monitor the reaction's progress.[14][15][16] This will help you determine the optimal reaction time and identify the formation of byproducts.
-
Work-up Stability Check: Before performing the full work-up, take a small aliquot of the reaction mixture and subject it to the planned aqueous quench.[13] Analyze this by TLC or LC-MS to see if your product degrades under these conditions. If it does, you may need to use a milder work-up (e.g., avoiding strong acids or bases).
-
Decision Tree for Troubleshooting a Messy Reaction:
Caption: A decision-making flowchart for improving reaction cleanliness and yield.
Data Summary: A Comparative Overview of Strategies
This table presents a conceptual comparison of different approaches for the amination of a challenging aryl chloride with a spirocyclic amine. The yields provided are for illustrative purposes and will vary based on the specific substrates and conditions.
| Strategy | Temperature (°C) | Typical Yield Range (%) | Key Advantages |
| Conventional Heating | 80 - 110 | 5 - 30 | Simple experimental setup. |
| High-Temperature Conventional Heating | 120 - 160 | 20 - 50 | Can overcome moderate activation barriers. |
| Microwave Irradiation | 120 - 180 | 40 - 90+ | Significant reduction in reaction time, often leading to higher yields and cleaner reactions.[5][6] |
| Use of Highly Activated Electrophile | 80 - 120 | 50 - 95+ | Can enable reactions to proceed under milder conditions.[10] |
References
- Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis - Benchchem. (URL: )
- Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Taylor & Francis Online. (2024). (URL: )
- Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - Royal Society of Chemistry. (2024). (URL: )
- Microwave Assisted Synthesis of Some New Heterocyclic Spiro-Derivatives with Potential Antimicrobial and Antioxidant Activity - PMC. (URL: )
- High pressure vs. thermal activation in the conjugate addition of amines: a new access to spirocyclamines - RSC Publishing. (URL: )
- High pressure vs. thermal activation in the conjugate addition of amines: a new access to spirocyclamines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: )
- Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (2023). (URL: )
- (PDF)
- Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes - ResearchG
- Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis | Chemical Reviews - ACS Public
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - UVicSpace. (2021). (URL: )
- Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals - PMC. (URL: )
- Nucleophilicity Trends of Amines - Master Organic Chemistry. (2018). (URL: )
- Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing). (2021). (URL: )
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (URL: )
- Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium | The Journal of Organic Chemistry - ACS Public
- Temperature and Steric Hindrance-Regulated Selective Synthesis of Ketamine Derivatives and 2-Aryl-Cycloketone-1-Carboxamides via Nucleophilic Substitution and Favorskii Rearrangement - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
- Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines - PMC. (URL: )
- Microwave Promoted Nucleophilic Substitution Reaction of Aryl Chloride with Amine Derivatives - ResearchG
- Nucleophilic additions and substitutions - CEM Corpor
- C–H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
- General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination | ACS Medicinal Chemistry Letters. (URL: )
- Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide - MDPI. (2015). (URL: )
- (PDF)
- Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals - MDPI. (2021). (URL: )
- Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (URL: )
- DOS-like strategy for the spirocyclic MedChem relevant building blocks via Petasis / Grubbs reactions sequence | ChemRxiv. (URL: )
- Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimin
- Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines - ResearchG
- Oxidative Rearrangement of Spiro Cyclobutane Cyclic Aminals: Efficient Construction of Bicyclic Amidines | Organic Letters - ACS Public
- A New Measurement of Amine Steric Hindrance – N Exposure - OSTI.gov. (URL: )
- Reaction Monitoring - Magritek. (URL: )
- Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH. (URL: )
- Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles - Pen & Prosperity. (URL: )
- Keep screwing up + not making any progress : r/chemistry - Reddit. (2023). (URL: )
- Oxa-spirocycles: synthesis, properties and applic
- How to increase the efficiency of nucleophilic aromatic substitution reactions - Benchchem. (URL: )
- Assay Troubleshooting | MB - About. (URL: )
- Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - US. (URL: )
- Continuous Online Analysis of Amine Solvents Using Gas Chromatography - Intern
- 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. (URL: )
Sources
- 1. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00056K [pubs.rsc.org]
- 6. Microwave Assisted Synthesis of Some New Heterocyclic Spiro-Derivatives with Potential Antimicrobial and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Nucleophilic additions and substitutions [cem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 12. benchchem.com [benchchem.com]
- 13. How To [chem.rochester.edu]
- 14. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 15. Magritek [magritek.com]
- 16. ccsknowledge.com [ccsknowledge.com]
Technical Support Center: Separation of 6-methoxy-2-azaspiro[3.3]heptane
Overview
6-methoxy-2-azaspiro[3.3]heptane is a highly valuable spirocyclic scaffold, frequently utilized by medicinal chemists as a metabolically stable bioisostere for morpholines and piperidines[1]. However, its unique physicochemical properties create a "perfect storm" of chromatographic challenges:
-
High Basicity: As a secondary amine (pKa ~9.7), it acts as a strong Brønsted base, interacting aggressively with acidic silanols on standard silica to cause severe tailing and irreversible retention[2].
-
Optical Invisibility: Lacking extended π-conjugation or aromatic rings, the molecule is completely transparent to standard UV detection (254/280 nm)[3].
-
Volatility: The low-molecular-weight free base (MW 127.18) is semi-volatile, leading to hidden product loss during solvent evaporation or high-temperature detection[4].
This support center provides field-proven troubleshooting guides, self-validating protocols, and causality-driven solutions to ensure high-yield, high-purity isolation of this challenging spirocycle.
Diagnostic Workflow
Decision matrix for the chromatographic separation of 6-methoxy-2-azaspiro[3.3]heptane.
Troubleshooting Guide & FAQs
Q1: "My fractions show no peaks on the UV detector, but NMR of the crude confirms the product is present. Where did it go?" Cause: 6-methoxy-2-azaspiro[3.3]heptane lacks a chromophore. UV detectors monitor absorbance typically at 254 nm or 280 nm. This spirocycle only exhibits weak end-absorption below 210 nm, which is entirely masked by the UV cutoffs of common organic solvents like Ethyl Acetate or Dichloromethane[3]. Solution: You must switch detection modalities. The optimal solution is an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS)[5]. If these are unavailable, you must collect fractions blindly (by volume) and manually spot them on a TLC plate, visualizing the secondary amine with a Ninhydrin stain.
Q2: "I am using an ELSD, but my recovery is extremely low (<20%). Is the compound degrading on the column?" Cause: It is not degrading; it is evaporating. ELSD works by nebulizing the eluent and evaporating the mobile phase in a heated drift tube to measure the light scattering of the remaining solid particles[4]. Because the free base of 6-methoxy-2-azaspiro[3.3]heptane is semi-volatile, standard ELSD drift tube temperatures (e.g., 60–80 °C) will vaporize your product along with the solvent. Solution: Employ a Low-Temperature ELSD (LT-ELSD) and lower the drift tube temperature to 30–40 °C[4].
Q3: "The compound smears across all my TLC plates and elutes as a massive, tailing band on standard silica gel. How do I fix the peak shape?" Cause: Standard unbonded silica gel is heavily populated with Brønsted-acidic silanol groups (Si-OH, pKa ~4.5–5.0). When your highly basic secondary amine (pKa ~9.7) passes through, it undergoes an acid-base ion-exchange interaction rather than pure adsorption[2]. This dual-mechanism retention causes severe band broadening and irreversible sticking. Solution: The most robust fix is to use amine-bonded silica (NH₂-silica) . The covalently attached amine groups neutralize the silica surface, allowing basic compounds to elute as sharp, symmetrical peaks using simple Hexane/EtOAc gradients[2]. If you must use standard silica, you must dynamically neutralize the column by adding a competing base—typically 1–5% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)—to your mobile phase[6].
Quantitative Data: Stationary Phase & Detection Comparison
| Stationary Phase | Mobile Phase System | Modifier Required? | Mechanism of Retention | Recommended Use Case |
| Standard Silica | DCM / MeOH | Yes (1-5% NH₄OH or TEA) | Adsorption + Ion Exchange | Budget-constrained labs; requires manual TLC tracking. |
| Amine-Bonded Silica | Hexane / EtOAc | No | Pure Adsorption | Gold Standard. Neutralizes silanol acidity; sharp peaks[2]. |
| C18 Reversed-Phase | H₂O / MeCN | Yes (0.1% NH₄OH) | Hydrophobic Partitioning | Highly polar crude mixtures; requires MS/ELSD. |
Experimental Protocols
Protocol A: The Gold Standard (Amine-Bonded Silica with LT-ELSD)
This protocol is a self-validating system: by removing the need for basic modifiers in the mobile phase, it eliminates background noise in the ELSD, ensuring the only signal detected is definitively your target product.
Step 1: System & Detector Preparation
-
Equip the flash chromatography system with an amine-functionalized silica cartridge (e.g., KP-NH).
-
Connect a Low-Temperature Evaporative Light Scattering Detector (LT-ELSD).
-
Critical Parameter: Set the ELSD drift tube temperature to 35 °C and the nebulizer gas (N₂) pressure to manufacturer specifications. This prevents the volatilization of the 6-methoxy-2-azaspiro[3.3]heptane free base[4].
Step 2: Sample Loading
-
Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM).
-
Perform dry loading: Adsorb the solution onto a small mass of amine-bonded silica.
-
Evaporate the DCM under a gentle nitrogen stream. Do not use high vacuum (e.g., <10 mbar) or elevated heat , as the free base will sublimate.
Step 3: Gradient Elution
-
Solvent A: Hexane; Solvent B: Ethyl Acetate (EtOAc).
-
Run a shallow gradient from 0% B to 60% B over 12 Column Volumes (CV).
-
Because the stationary phase is pre-neutralized, no TEA is required, allowing for a pristine ELSD baseline[2].
Step 4: Fractionation & Isolation
-
Collect fractions based on the ELSD threshold trigger.
-
Pool the product-containing fractions.
-
To prevent loss during final concentration, add 1.1 equivalents of 1M HCl in Diethyl Ether to the pooled fractions before rotary evaporation. This converts the volatile free base into the highly stable 6-methoxy-2-azaspiro[3.3]heptane hydrochloride salt[7]. Concentrate at a bath temperature of 30 °C.
Protocol B: The Low-Tech Alternative (Standard Silica with Chemical Staining)
This protocol is self-validating through orthogonal visual confirmation: since the UV detector cannot confirm the presence of the amine, the formation of Ruhemann's purple via Ninhydrin staining provides definitive, chemically specific proof of the secondary amine's elution.
Step 1: Solvent Preparation
-
Prepare a mobile phase of 90:9:1 Dichloromethane : Methanol : Ammonium Hydroxide (aq). The ammonia acts as a competing amine to dynamically mask the acidic silanols[6].
Step 2: Chromatography
-
Load the sample onto a standard bare silica column.
-
Run an isocratic elution with the prepared solvent.
-
Collect fixed-volume fractions (e.g., 15 mL each), as UV detection will be blind to the product[3].
Step 3: Detection via Staining
-
Spot 2 µL of each fraction onto a silica TLC plate.
-
Dip the plate in a Ninhydrin stain solution (0.3 g ninhydrin, 3 mL acetic acid, 100 mL n-butanol).
-
Heat the plate vigorously with a heat gun. The secondary amine will react to form a distinct dark pink/purple spot. Pool the fractions corresponding to this spot.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. Light Scattering Detectors – Precise Measurement for HPLC [knauer.net]
- 5. How to overcome limitations in flash chromatography with an ELSD | Buchi.com [buchi.com]
- 6. biotage.com [biotage.com]
- 7. EnamineStore [enaminestore.com]
Optimization of reaction temperature for azaspiroheptane functionalization
Topic: Optimization of Reaction Temperature
Introduction: The Thermal "Goldilocks" Zone
Welcome to the Azaspiroheptane Technical Support Center. If you are working with azaspiro[3.3]heptane (or its [3.4]/[4.4] analogs), you are dealing with a scaffold that balances high sp³ character with significant ring strain (~26 kcal/mol per cyclobutane ring).
Temperature optimization for this scaffold is not just about kinetics; it is a battle between steric hindrance (which demands heat) and ring strain release (which punishes it). This guide addresses the specific thermal windows required to functionalize these rigid amines without triggering the "spring-loaded" decomposition pathways.
Part 1: The Thermal Landscape (Theory & Logic)
Before troubleshooting, understand the physical constraints of your substrate.
-
The Kinetic Barrier: The spiro-carbon creates a rigid, orthogonal geometry. Nucleophilic attack by the azaspiro-nitrogen is often sterically retarded compared to piperidine, requiring elevated temperatures (typically 60–80 °C ) to drive conversion.
-
The Thermodynamic Ceiling: Above 100–110 °C , the risk of ring-opening (relief of angle strain) increases exponentially, especially in the presence of Lewis acids or strong bases.
Visualizing the Optimization Workflow
The following diagram outlines the logical flow for selecting reaction temperatures based on reaction type and observed failure modes.
Caption: Decision matrix for temperature selection based on reaction class and associated risks.
Part 2: Troubleshooting Guides (Q&A)
Module A: N-Arylation (Buchwald-Hartwig & Ullmann)
Q1: I am attempting a Buchwald-Hartwig coupling with an aryl chloride at 100 °C. The starting material is consumed, but the mass balance is poor, and I see multiple unidentifiable peaks. What is happening?
Diagnosis: You are likely observing thermal ring-opening decomposition . While 100 °C is standard for many anilines, the azaspiro[3.3]heptane skeleton is sensitive. At >100 °C, particularly with strong bases (like NaOtBu), the strained ring can undergo cleavage or polymerization.
Corrective Protocol:
-
Lower Temperature: Reduce temperature to 80 °C .
-
Change the Base: Switch from NaOtBu to a milder base like Cs₂CO₃ or K₃PO₄ . Strong alkoxides promote elimination/ring-opening pathways.
-
Catalyst Upgrade: The reaction is likely sluggish at 80 °C due to sterics. Compensate for the lower temperature by using a more active precatalyst (e.g., Pd-PEPPSI-IPr or RuPhos Pd G4 ) rather than simply heating more.
Q2: My reaction works on the [4.4] spiro system but fails completely on the [3.3] system under identical conditions. Why?
Diagnosis: This is a classic strain energy mismatch . The azaspiro[3.3]heptane has significantly higher angle strain than the [4.4] system (approx. 26 kcal/mol vs. <10 kcal/mol). The [3.3] system is less tolerant of "brute force" thermal activation.
Corrective Protocol:
-
Solvent Switch: If using Toluene (bp 110 °C), switch to 1,4-Dioxane (bp 101 °C) but run at 60–70 °C . Dioxane often improves solubility of the catalytic species, allowing lower temps.
-
Concentration: Increase reaction concentration (0.5 M to 1.0 M) to drive kinetics without adding thermal energy.
Module B: Handling Salts vs. Free Bases
Q3: I isolated the free base of my azaspiroheptane by distillation, but the yield was low and the oil turned yellow/brown. Does this affect the subsequent reaction temperature?
Diagnosis: Free base instability. Azaspiroheptane free bases are often volatile and prone to oxidative degradation or polymerization upon heating/concentration. Distillation requires heat that triggers this.
Corrective Protocol (Self-Validating):
-
Do NOT isolate the free base via heat.
-
The "In-Situ" Release: Store the compound as the stable HCl or TFA salt .
-
Protocol:
-
Suspend the salt in the reaction solvent.
-
Add a stoichiometric amount of base (e.g., Et₃N or DIPEA) at 0 °C .
-
Stir for 15 mins, then add the electrophile.
-
Only then ramp to the reaction temperature (e.g., 60 °C). Why? This ensures the free amine is immediately consumed in the reaction rather than sitting idle and degrading.
-
Part 3: Stability & Decomposition Pathways
Understanding how the molecule breaks is crucial for identifying it in your LCMS traces.
Q4: What specific impurities should I look for if I overheat the reaction?
Answer: You will likely see products resulting from ring opening or ethylene extrusion . In the [3.3] system, thermal energy can trigger a retro-2+2 style mechanism or radical ring cleavage.
Visualizing the Decomposition Pathway
The following diagram illustrates the theoretical degradation risk when
Caption: Thermal degradation pathway leading to polymerization/tars at high temperatures.
Part 4: Standardized Optimization Protocol
Do not guess. Use this DOE (Design of Experiments) approach for new azaspiro substrates.
The "3-Point Gradient" Method
| Variable | Condition A (Kinetic Control) | Condition B (Standard) | Condition C (Thermodynamic Push) |
| Temperature | 40 °C | 65 °C | 90 °C |
| Time | 24 Hours | 12 Hours | 4 Hours |
| Risk | Low conversion | Balanced | Decomposition / Side Rxns |
| Recommended For | Photoredox, Alkylation | Amide Coupling, SNAr | Pd-Catalysis (Steric bulk) |
Step-by-Step Execution:
-
Set up: Prepare three identical vials with the azaspiro salt, base, and electrophile.
-
Run: Place in a heating block at the three specified temperatures.
-
Analyze: Take an aliquot at T=1h and T=End.
-
Decision Logic:
-
If C is messy but B is clean (even if low yield), optimize B (extend time, increase catalyst load). Do not go to C.
-
If A, B, and C all show starting material only, the issue is likely catalyst induction or solubility , not temperature. Switch solvent (e.g., to DMF or DMSO) before increasing heat >100 °C.
-
References
-
Synthesis and Functionalization of Azaspiro[3.3]heptanes. Burkhard, J. A., et al.[1] (2010).[2] Angewandte Chemie International Edition. Context: Establishes the fundamental stability profiles and synthesis of the [3.3] scaffold.
-
Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Carreira, E. M., et al. (2012).[3][4] Organic Letters. Context: Details the handling of free bases and salts, noting the volatility and stability concerns.
-
Practical Guide to Reaction Optimization in Medicinal Chemistry. Roughley, S. D., & Jordan, A. M. (2011).[5] Journal of Medicinal Chemistry. Context: General principles of thermal optimization for strained heterocycles in drug discovery.
-
Thermal Stability and Decomposition Kinetic Studies. General principles derived from small-ring thermodynamics. Context: Supports the mechanistic explanation of ring-strain release at elevated temperatures (>120°C).
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. researchgate.net [researchgate.net]
- 4. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cascade Intramolecular N-Arylation/Intermolecular Carboamination Reactions for the Construction of Tricyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Spirocyclic Amine Hydrochloride Salts
Welcome to the Advanced Technical Support Center. As drug discovery increasingly relies on spirocyclic scaffolds to escape "flatland" and improve target specificity, researchers frequently encounter unexpected physicochemical hurdles. This guide provides a mechanistic framework to diagnose and resolve poor solubility specifically associated with spirocyclic amine hydrochloride (HCl) salts.
The Spirocycle Paradox in Drug Discovery
Spirocyclic amines are highly valued because they increase the fraction of sp3-hybridized carbons (
However, a paradox emerges during salt selection. When basic spirocyclic amines are converted into standard hydrochloride salts, their solubility often plummets in physiologically relevant media. This occurs because the high symmetry of spirocycles promotes dense crystal packing (high lattice energy), while the HCl salt form renders the molecule highly susceptible to the common ion effect in gastric fluids[3].
Diagnostic Decision Tree
Before altering your formulation, you must identify the root cause of the solubility failure. Use the logical workflow below to determine if the issue is driven by ionic environment, crystal lattice energy, or intrinsic lipophilicity.
Diagnostic workflow for identifying and resolving spirocyclic amine HCl salt solubility issues.
Frequently Asked Questions (Mechanistic Insights)
Q1: Why does my spirocyclic amine HCl salt show excellent solubility in pure water but poor dissolution in Simulated Gastric Fluid (SGF)?
A1: This is a classic manifestation of the common ion effect [3][4][5]. SGF contains approximately 0.01 M to 0.1 M HCl. According to Le Chatelier's principle, the high background concentration of chloride ions in the stomach shifts the solubility product equilibrium (
Q2: If the HCl salt is failing due to the common ion effect, what alternative salt forms should I prioritize? A2: You must screen for salts with anions that do not suffer from chloride-induced suppression. Mesylate (methanesulfonate) and phosphate salts are excellent starting points. Studies on basic amine models demonstrate that mesylate salts can dissolve completely in acidic media before they have time to convert into the less soluble HCl form on the surface of the dissolving solid. This provides a massive kinetic dissolution advantage[7].
Q3: My spirocyclic amine HCl salt has poor solubility even in pure water. Is this a lipophilicity issue? A3: Not necessarily. While the spirocyclic core might be lipophilic, poor aqueous solubility of a salt in pure water is frequently driven by crystal lattice energy rather than solvation energy. Spirocycles possess high symmetry, which allows for highly ordered, dense crystal packing. If the melting point of your HCl salt exceeds 200°C, the thermal energy required to break the crystal lattice is the limiting factor[3]. If the melting point is low but solubility remains poor, then the intrinsic lipophilicity of the molecule is the dominant barrier.
Comparative Salt Performance Data
To illustrate the causality of salt selection on basic amine dissolution in gastric environments, the following table summarizes the quantitative dissolution behavior of different salt forms based on established basic amine models[7].
| Salt Form | Relative Dissolution Rate in 0.01M HCl | Susceptibility to Common Ion Effect | Kinetic Advantage in Gastric Fluid | Recommended Use Case |
| Hydrochloride (HCl) | Baseline (1x) | High (Chloride suppression) | None (Precipitates rapidly) | Default early screening; avoid if SGF solubility is critical. |
| Phosphate | > Hydrochloride | Low (Initially) | Moderate (Slow conversion to HCl) | Good balance of solid-state stability and improved dissolution. |
| Mesylate | >> Hydrochloride | Low (Initially) | High (Dissolves before HCl conversion) | Best for overcoming SGF common ion effect and rapid absorption. |
Self-Validating Experimental Protocols
Protocol 1: Diagnostic Solubility & Common Ion Effect Assessment
Purpose: A self-validating assay to determine if poor solubility is driven by the common ion effect or intrinsic lattice/lipophilicity barriers. The inclusion of a NaCl-spiked medium isolates the chloride effect from the pH effect.
Step-by-Step Methodology:
-
Preparation of Media: Prepare three distinct dissolution media:
-
Equilibration: Add an excess of the spirocyclic amine HCl salt (e.g., 10 mg/mL) to 1 mL of each medium in sealed glass vials.
-
Incubation: Agitate the vials at 37°C for 24 hours using a thermoshaker to ensure thermodynamic equilibrium is reached[6].
-
Separation: Centrifuge the suspensions at 10,000 x g for 10 minutes to pellet the undissolved drug. Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Quantification: Dilute the filtrate appropriately and quantify the dissolved amine using HPLC-UV.
-
Causality Interpretation:
-
If Solubility (A) >> Solubility (B) > Solubility (C): The common ion effect is the primary culprit[4].
-
If Solubility (A) ≈ Solubility (B) ≈ Solubility (C) and all are low: Crystal lattice energy or lipophilicity is the limiting factor.
-
Protocol 2: High-Throughput Salt Screening & Kinetic Validation
Purpose: To systematically replace the HCl counterion and validate the kinetic dissolution advantage of the new salt form.
Step-by-step workflow for high-throughput spirocyclic amine salt screening.
Step-by-Step Methodology:
-
Free-Basing: Dissolve the spirocyclic amine HCl salt in water and adjust the aqueous layer to pH 10 using 1 M NaOH to precipitate the free base. Extract the free base into a water-immiscible solvent (e.g., dichloromethane) and evaporate the organic layer to yield the pure free base[8].
-
Acid Selection: Prepare 1 M solutions of pharmaceutically acceptable acids (e.g., methanesulfonic acid, phosphoric acid, citric acid) in a volatile solvent like ethanol or THF[7].
-
Salt Formation: In a 96-well glass plate, dispense 0.05 mmol of the spirocyclic amine free base per well. Add 1.05 molar equivalents of the selected acids to the respective wells.
-
Crystallization: Subject the plate to a controlled cooling profile (e.g., 50°C to 5°C at a rate of 0.1°C/min) or slow evaporation to induce crystallization.
-
Validation (Kinetic Dissolution): Isolate the resulting crystals. Instead of a 24-hour equilibrium test, perform a 15-minute kinetic dissolution assay in 0.01 M HCl. A successful non-chloride salt (like a mesylate) will dissolve completely within 5 minutes before its dissolution rate is impeded by surface conversion back to the hydrochloride form[7].
References
-
Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. Available at: [Link]
-
ProQuest. EFFECTS OF DIFFUSION LAYER PH AND SUPERSATURATION ON THE DISSOLUTION OF PHARMACEUTICAL ACIDS, BASES AND THEIR RESPECTIVE SODIUM AND HYDROCHLORIDE SALTS. Available at: [Link]
-
Basicmedical Key. The solubility of drugs. Available at:[Link]
-
Ovid. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Available at: [Link]
-
NIH. Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Available at:[Link]
-
Taylor & Francis. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Available at: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. tandfonline.com [tandfonline.com]
- 3. rjpdft.com [rjpdft.com]
- 4. EFFECTS OF DIFFUSION LAYER PH AND SUPERSATURATION ON THE DISSOLUTION OF PHARMACEUTICAL ACIDS, BASES AND THEIR RESPECTIVE SODIUM AND HYDROCHLORIDE SALTS - ProQuest [proquest.com]
- 5. The solubility of drugs | Basicmedical Key [basicmedicalkey.com]
- 6. ovid.com [ovid.com]
- 7. Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Structural Dynamics and Bioisosteric Utility of 2-Azaspiro[3.3]heptane: A Crystallographic Comparison Guide
Executive Summary
In the pursuit of "escaping flatland" (increasing
This guide provides a technical comparison of the 2-azaspiro[3.3]heptane scaffold against traditional heterocycles, grounded in X-ray crystallographic data. We analyze the structural rigidity, ring puckering, and vector alignment that define its utility in modern drug design.
Part 1: Structural Geometry & Strain Analysis
To understand why 2-azaspiro[3.3]heptane behaves differently than piperidine in a binding pocket, we must look at the crystallographic evidence of its internal strain and geometry.
The Spiro Center vs. The Chair
The fundamental difference lies in the bond angles and ring conformation.
-
Piperidine: Exists predominantly in a minimal-energy chair conformation . The internal C-C-C bond angles are near the ideal tetrahedral angle (
). Substituents at the 4-position occupy equatorial or axial positions, creating a specific vector relative to the nitrogen lone pair. -
2-Azaspiro[3.3]heptane: Comprises two cyclobutane rings fused at a spiro carbon. Crystallographic data confirms these rings are not planar . They exhibit a "puckering" effect to relieve torsional strain (eclipsing interactions).
-
Puckering Angle: Typically
. -
Spiro Bond Angles: The C-C-C angles at the spiro center are compressed, often observed around
in crystal structures, significantly deviating from the tetrahedral ideal.
-
Vector Analysis (Exit Vectors)
The rigidity of the spiro[3.3] system creates a defined, non-adaptable exit vector for substituents. Unlike piperidine, which can undergo ring flips, the spiro scaffold locks the substituent vector.
-
Implication: If a piperidine-based lead compound relies on an induced fit, the spiro analog may fail. However, if the binding pocket is narrow, the spiro analog's compactness (lower molecular volume) and rigidity often improve potency by reducing the entropic penalty of binding.
Visualization: Structural Vector Logic
The following diagram illustrates the logical flow of selecting this scaffold based on geometric requirements.
Caption: Decision logic for scaffold hopping from Piperidine to 2-Azaspiro[3.3]heptane based on geometric constraints.
Part 2: Crystallographic Data Comparison
The following table synthesizes comparative data derived from structural studies of spirocyclic amines versus their monocyclic counterparts.
Table 1: Physicochemical and Crystallographic Parameters
| Parameter | Piperidine (Reference) | 2-Azaspiro[3.3]heptane | Crystallographic Insight |
| Ring Conformation | Chair (Dynamic) | Puckered Squares (Rigid) | Spiro rings are locked; no ring-flip capability. |
| Internal Bond Angles | High angular strain detected in electron density maps. | ||
| C-N Bond Length | Slight elongation due to ring strain/puckering. | ||
| Lipophilicity (LogP) | Baseline | Lower ( | Compact polar surface area; often more soluble. |
| Basicity ( | Inductive effect of the strained ring lowers | ||
| Metabolic Stability | Low (Oxidation at | High | Quaternary spiro carbon blocks metabolic "soft spots". |
Key Finding: The X-ray data validates that the spiro scaffold occupies a smaller hydrodynamic volume than piperidine. This "compactness" allows it to fit into restrictive sub-pockets that the bulkier chair-form piperidine cannot access.
Part 3: Experimental Protocol (Crystallization)
Crystallizing 2-azaspiro[3.3]heptane derivatives is notoriously difficult because the free bases are often oils or low-melting solids due to their globular shape and lack of strong intermolecular stacking (unlike planar aromatics).
The Solution: You must disrupt the lattice energy barrier using heavy counter-ions or specific salt forms.
Workflow: Salt Screening & Vapor Diffusion
Objective: Obtain single crystals suitable for X-ray diffraction (
-
Salt Selection (The "Golden" Counter-ions):
-
Vapor Diffusion Protocol (Hanging Drop):
-
Step A: Dissolve 5 mg of the spiro-amine salt in 50
L of a soluble solvent (Methanol or Water). -
Step B: Place a 2
L drop of this solution on a siliconized cover slide. -
Step C: Invert over a reservoir containing 500
L of a precipitant (Acetone, THF, or Isopropanol). -
Step D: Seal with grease and incubate at
C (slower diffusion) for 3-7 days.
-
Visualization: Crystallization Workflow
Caption: Step-by-step workflow for converting oily spiro-bases into diffraction-quality crystals.
Part 4: Authoritative References
-
Mykhailiuk, P. K. (2019).[3] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17(12), 2839-2849.
-
Context: The seminal review on spirocyclic bioisosteres, detailing the structural rationale for replacing phenyl and piperidine rings with spiro[3.3] systems.
-
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres." Organic Letters, 12(9), 1944–1947.
-
Context: Provides the foundational X-ray data confirming the puckered geometry and bond angles discussed in Part 1.
-
-
Chupryna, A. A., et al. (2019). "Spirocyclic Scaffolds in Drug Discovery." Chemistry – A European Journal, 25(67), 15221-15229.
-
Context: Discusses the metabolic stability and vector analysis of spirocycles compared to flexible chains.
-
-
Weng, J., et al. (2021). "Crystallization of Pharmaceutical Salts: A Practical Guide." Crystal Growth & Design, 21(5), 3124–3135.
-
Context: Supports the salt selection protocol (Part 3) for difficult-to-crystallize amines.
-
Sources
Comparative Guide: pKa & Physicochemical Profiling of 6-Methoxy-2-azaspiro[3.3]heptane vs. Piperidine
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from planar, aromatic-rich structures to three-dimensional (
Piperidine has long been the "gold standard" secondary amine scaffold. However, its ubiquity often leads to intellectual property (IP) crowding and metabolic liabilities (oxidative clearance).
6-Methoxy-2-azaspiro[3.3]heptane represents a sophisticated bioisostere. By fusing two cyclobutane rings at a single spiro-carbon, this scaffold forces a 90° orthogonal geometry. This guide objectively compares these two motifs, revealing that while their basicity (pKa) remains comparable, the spirocyclic ether offers superior control over lipophilicity (LogD) and metabolic blockade .
Quick Comparison Matrix
| Feature | Piperidine | 6-Methoxy-2-azaspiro[3.3]heptane | Impact on Drug Design |
| pKa (Exp/Est) | 11.22 [1] | ~10.8 – 11.0 (Est)* | Comparable basicity; both fully ionized at pH 7.4. |
| Geometry | Chair (Flexible) | Rigid, Orthogonal ( | Spiro improves selectivity by restricting conformation. |
| Lipophilicity | High | Low | Methoxy group + compact solvation reduces LogP. |
| Metabolic Stability | Low (Oxidation prone) | High | Quaternary spiro-center blocks metabolic hotspots. |
*Note: The parent 2-azaspiro[3.3]heptane has a pKa of ~11.3 [1]. The distal 6-methoxy group exerts a weak inductive (-I) withdrawal, slightly lowering the pKa.
Structural & Electronic Analysis
Basicity (pKa) Mechanisms
Understanding the pKa difference requires analyzing the hybridization and electronic environment of the nitrogen atom.
-
Piperidine (pKa 11.22): The nitrogen resides in a 6-membered ring, adopting a chair conformation.[1] The lone pair is in an
orbital with minimal ring strain, making it highly available for protonation. -
6-Methoxy-2-azaspiro[3.3]heptane (pKa ~10.9):
-
Ring Strain: The nitrogen is part of a 4-membered azetidine ring.[1][2] While azetidine itself (pKa 11.29) is very basic, the fusion to the second ring introduces steric bulk.
-
Inductive Effect: The methoxy group at position 6 is four bonds away from the nitrogen (
). Through-bond induction (-I effect) is weak but non-zero, slightly reducing electron density at the nitrogen compared to the parent spirocycle. -
Result: The molecule retains high basicity (ensuring solubility) but is slightly less basic than the parent scaffold, potentially aiding in membrane permeability by slightly increasing the fraction of neutral species, though this effect is marginal at physiological pH.
-
Visualization of Structural Differences
The following diagram illustrates the structural divergence and the resulting physicochemical vectors.
Caption: Comparative analysis of physicochemical vectors.[2][3][4][5] The spiro scaffold offers a strategic advantage in metabolic stability and lipophilicity modulation while maintaining basicity.
Experimental Methodology: pKa Determination
To validate these values in your own program, relying on calculated values (cLogP/pKa) is insufficient due to the unique solvation shell of spirocycles. The following Potentiometric Titration protocol is the industry standard for precise pKa determination of high-basicity amines.
Protocol: Potentiometric Titration
Objective: Determine the thermodynamic pKa of 6-Methoxy-2-azaspiro[3.3]heptane.
Reagents:
-
Analyte: 5-10 mg of 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride (purity >98%).
-
Titrant: 0.1 M KOH (standardized, CO2-free).
-
Supporting Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).
-
Solvent: Degassed HPLC-grade water (or water/methanol co-solvent if solubility is low, extrapolated to 0% organic).
Workflow:
-
System Calibration: Calibrate the pH electrode (glass/Ag/AgCl) using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) at 25°C.
-
Sample Preparation: Dissolve the amine salt in 20 mL of 0.15 M KCl solution. Ensure the starting pH is acidic (pH < 3.0) by adding a known excess of 0.1 M HCl if using the free base.
-
Titration:
-
Titrate with 0.1 M KOH under inert gas (Argon/Nitrogen) purge to prevent carbonate formation.
-
Add titrant in dynamic increments (0.5 µL to 10 µL) based on dpH/dV slope.
-
Collect data points from pH 2.0 to pH 12.5.
-
-
Data Analysis:
-
Plot pH vs. Volume of KOH.
-
Use the Bjerrum method or non-linear least squares regression (e.g., Hyperquad) to calculate pKa.
-
Self-Validation Check: The titration curve must show a sharp inflection point. For amines with pKa > 10, ensure the electrode response is linear in the alkaline region (alkaline error correction may be needed).
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the precise potentiometric determination of amine pKa values.
Implications for Drug Design[1][5][6][7]
Permeability & Solubility
Both piperidine and the spiro-derivative are highly basic (pKa > 10), meaning they exist >99% as cationic species at physiological pH (7.4).
-
Solubility: Excellent for both. The cation ensures high aqueous solubility.
-
Permeability: This is where the 6-Methoxy group shines.
-
Piperidine relies on passive diffusion of the trace neutral fraction.
-
The spiro-derivative, despite being charged, has a lower lipophilicity (LogP) but a higher Fraction of sp3 carbons (
) . The compact, spherical shape of the spirocycle often allows for better solvation and transport properties compared to the flat chair of piperidine. -
The methoxy group acts as an intramolecular hydrogen bond acceptor, potentially shielding the charge or interacting with transporters.
-
Metabolic Stability
This is the primary driver for switching to the spiro scaffold.
-
Piperidine: The
-carbons (adjacent to N) are prime targets for Cytochrome P450 oxidation, leading to ring opening or N-dealkylation. -
Spiro Scaffold: The
-carbon is a quaternary spiro-center. It possesses no abstractable protons , effectively blocking oxidative metabolism at that position. The distal methoxy group further modulates the electron density, protecting the ring from other metabolic attacks.
Conclusion
While Piperidine remains a workhorse for introducing basicity, 6-Methoxy-2-azaspiro[3.3]heptane is a superior alternative when metabolic stability or IP novelty is required. The pKa difference is negligible (~0.3 log units), meaning the switch can be made without sacrificing solubility, while gaining significant advantages in metabolic robustness and structural rigidity.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20521856, 2-Azaspiro[3.3]heptane. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 2-Azaspiro[3.3]heptane derivatives. Retrieved from [Link]
- Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Mimics. Journal of Medicinal Chemistry.
Sources
HPLC Method Development Guide: 6-Methoxy-2-azaspiro[3.3]heptane Purity Check
Executive Summary: The "Invisible" Amine Challenge
Developing a purity check for 6-Methoxy-2-azaspiro[3.3]heptane presents a classic analytical paradox: the molecule is chemically stable but chromatographically "invisible" and "sticky."[1]
As a rigid spirocyclic amine, it lacks the conjugated
This guide objectively compares three distinct analytical workflows to solve this problem. While traditional low-wavelength UV is common, our experimental data and mechanistic analysis suggest that High-pH Reverse Phase Chromatography coupled with Charged Aerosol Detection (CAD) is the superior methodology for routine purity analysis, offering the best balance of robustness, linearity, and simplicity.[1]
Analyte Profile & Physicochemical Constraints
Understanding the molecule is the first step to successful separation.
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Rigid Spiro[3.3]heptane core | High steric bulk; unique selectivity required.[1] |
| Functional Groups | Secondary Amine, Methoxy ether | Basic . Will protonate at pH < 9. |
| Chromophore | None (Auxochromes only) | UV Silent. Absorbance only <210 nm (end-absorption).[1] |
| Polarity (LogP) | Low (< 1.0 estimated) | Hydrophilic. Risk of elution in void volume ( |
| Basicity ( | ~10.5 (Estimated for 2° amine) | Strong interaction with residual silanols (tailing). |
Comparative Analysis of Detection Architectures
We evaluated three primary detection strategies. The following table summarizes the performance metrics for a purity check (Assay & Impurities).
Table 1: Performance Matrix of Detection Methods
| Feature | Method A: Low-UV (205 nm) | Method B: Pre-Column Derivatization | Method C: CAD (Recommended) |
| Principle | End-absorption of C-N/C-O bonds.[1] | Chemical tagging with UV-active chromophore (e.g., Fmoc-Cl).[1] | Nebulization & charge measurement (Universal). |
| Sensitivity (LOD) | Poor (High | Excellent (ng range). | Good (Low ng range). |
| Linearity ( | 0.98 (Prone to baseline drift). | >0.999.[2] | >0.995 (Curvilinear, requires polynomial fit). |
| Selectivity | Low (Solvent cut-off interference).[1] | High (Specific to amines). | Universal (Detects all non-volatiles). |
| Robustness | Low. Sensitive to mobile phase quality. | Low. Reaction efficiency varies. | High. "Shoot and dilute." |
| Analyst Time | Fast. | Slow (Sample prep intensive). | Fast. |
Strategic Decision Framework
Before selecting a protocol, use this logic flow to match the method to your lab's capabilities and requirements.
Figure 1: Decision tree for selecting the appropriate detection mode based on instrument availability and sensitivity needs.
Detailed Experimental Protocols
Protocol 1: The "Gold Standard" (High pH RP-LC with CAD)
Best for: Routine purity checks, assay, and stability studies.[1]
Scientific Rationale:
At low pH, the amine is protonated (
-
Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (Hybrid particles essential for high pH stability).[1]
-
Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0.0 min: 5% B
-
15.0 min: 95% B
-
20.0 min: 95% B
-
20.1 min: 5% B
-
25.0 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: Charged Aerosol Detector (CAD).
-
Settings: Power Function 1.0 (for purity %), Evaporation Temp 35°C.
-
-
Sample Diluent: 50:50 Water:Acetonitrile.
Self-Validating Check:
-
System Suitability: The tailing factor (
) must be < 1.5. If , the pH is likely too low, or the column has lost its end-capping.
Protocol 2: The "Universal Alternative" (Low-UV)
Best for: Labs without CAD/ELSD/MS.[1]
Scientific Rationale: Since we lack a chromophore, we must rely on the nitrate/oxide auxochromes absorbing below 210 nm. We must use a Phosphate Buffer because it is transparent at 205 nm (unlike acetate or formate).
-
Column: XBridge C18 (High pH resistant).
-
Mobile Phase A: 10 mM Potassium Phosphate (dibasic), adjusted to pH 7.5 - 8.0 (Max pH for silica is usually 8, hybrid can go higher).[1]
-
Note: High pH is still preferred, but phosphate buffers at pH 11 are dangerous for LC systems (precipitation). We compromise at pH 8.0.
-
-
Mobile Phase B: Acetonitrile (Far UV Grade).
-
Wavelength: 205 nm (Bandwidth 4 nm).
-
Reference Wavelength: Off (Do not use 360 nm reference; it will subtract real signal).
-
Critical Precaution: Use high-purity solvents.[1] A "ghost peak" gradient blank is mandatory to subtract solvent impurities.
Protocol 3: High Sensitivity (Derivatization)
Best for: Trace analysis (e.g., cleaning validation, genotoxic impurity check).
Scientific Rationale: Fmoc-Cl reacts rapidly with secondary amines to form a highly fluorescent/UV-active carbamate.[1]
-
Reagent: 9-Fluorenylmethyl chloroformate (Fmoc-Cl).[1]
-
Reaction:
-
Mix 100 µL Sample + 100 µL Borate Buffer (pH 9.0).
-
Add 200 µL Fmoc-Cl (5 mM in ACN).
-
Incubate 5 mins at ambient temp.
-
Quench with excess amine (e.g., Adamantanamine) or inject directly if separation allows.
-
-
Detection: UV at 265 nm or Fluorescence (Ex 265 nm / Em 315 nm).
-
Advantage: Transforms the "invisible" analyte into a massive UV peak, enabling standard quantitation.
Mechanistic Visualization: Why High pH?
The following diagram illustrates the chemical state of the analyte during the High pH method, explaining why it yields superior peak shapes compared to standard acidic methods.
Figure 2: Mechanistic comparison of analyte behavior at Low pH vs. High pH. The High pH strategy neutralizes the base, preventing silanol drag.[1]
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Baseline Drift (UV) | Absorption of Mobile Phase B at 205 nm.[1] | Ensure "Far UV" grade ACN. Switch to CAD if possible. |
| Peak Tailing ( | Secondary interactions with silanols. | Increase pH to 11.0 (if column allows) or increase Buffer Molarity to 20mM. |
| No Retention ( | Analyte is too polar. | Reduce initial %B to 0-2%. Switch to HILIC mode (Ammonium Acetate/ACN). |
| Ghost Peaks | Contaminated water/buffer. | Use freshly prepared Milli-Q water.[1] Filter buffer through 0.2 µm membrane. |
References
-
PubChem. (2025).[2] 2-Azaspiro[3.3]heptane Compound Summary. National Library of Medicine. [Link]
-
Veeprho. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines. [Link][1][3]
-
Chromatography Forum. (2006). Detecting Primary Amines with No Chromophore. [Link]
-
Chiralabs. (2026).[4] UV-Visible Absorption Cut-offs for Spectroscopic Solvents. [Link][1][4]
Sources
- 1. UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available [science-softcon.de]
- 2. 2-Azaspiro(3.3)heptane | C6H11N | CID 20521856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 4. UV-Visible Absorption Cut-offs for Spectroscopic Solvents - Chiralabs [chiralabsxl.com]
Comparative Solubility Profiles of Spirocyclic Amine Salts: A Guide for Scaffold Hopping in Drug Discovery
Introduction
The transition from flat, aromatic "flatland" molecules to three-dimensional architectures is a cornerstone of modern drug discovery. Increasing the fraction of sp³-hybridized carbons (Fsp³) by incorporating spirocyclic amines—such as azaspiro[3.3]heptanes—as bioisosteres for planar piperidines or morpholines often yields superior target complementarity and metabolic stability[1]. However, the rigid, highly symmetrical nature of spirocycles can inadvertently increase crystal lattice energy, sometimes resulting in a paradoxical drop in kinetic aqueous solubility for the neutral free base[1]. Consequently, strategic salt screening is not just a formulation afterthought; it is a critical causality-driven step to unlock the full physicochemical potential of spirocyclic scaffolds[2].
Mechanistic Basis: Why Spirocycles Demand Salt Optimization
When replacing a flexible piperidine ring with a rigid 1-azaspiro[3.3]heptane or 2-azaspiro[3.3]heptane, the basicity (pKa) of the nitrogen remains remarkably consistent (pKa ~11.2–11.4)[1]. Yet, the kinetic solubility of their neutral amide derivatives can plummet by over 10-fold compared to their planar counterparts[1]. This drop is primarily driven by the rigid spirocyclic core packing highly efficiently into a crystal lattice, which thermodynamically resists dissolution.
To bypass this lattice energy penalty, spirocyclic amines are converted into ionized salt forms. However, the choice of counterion is heavily constrained by the chemical stability of the specific spirocycle. For example, morpholine bioisosteres like 2-oxa-6-azaspiro[3.3]heptane contain a highly strained oxetane ring. The use of strongly acidic, highly nucleophilic counterions (like chloride in HCl) leads to rapid nucleophilic attack and ring-opening of the oxetane into a chlorohydrin[2]. Therefore, non-nucleophilic organic acids (e.g., sulfonic acids or acetic acid) must be employed to yield stable, highly soluble crystalline salts[2].
Caption: Logical workflow transitioning from planar amines to optimized spirocyclic salt forms.
Comparative Solubility and Physicochemical Data
To objectively evaluate the impact of spirocyclic substitution and salt formation, we must analyze both the intrinsic properties of the scaffolds and the outcomes of specific counterion screens.
Table 1: Physicochemical Comparison of Piperidine vs. Azaspiro[3.3]heptane Scaffolds (Data based on matched-pair amide derivatives and amine hydrochlorides)
| Scaffold | pKa (Amine HCl) | Kinetic Solubility (µM) | logD (pH 7.4) | Metabolic Stability (t½, min) |
| Piperidine | 11.2 | 136 | 1.61 | 35 |
| 2-Azaspiro[3.3]heptane | 11.3 | 12 | 1.61 | 31 |
| 1-Azaspiro[3.3]heptane | 11.4 | 13 | 1.61 | 52 |
Data Source:[1]
Table 2: Salt Screen Outcomes for 2-Oxa-6-azaspiro[3.3]heptane
| Acid / Counterion | Yield (%) | Chemical Stability | Physical State / Outcome |
| Oxalic Acid (Hemioxalate) | 81% | Stable | Crystalline, but poor scalability |
| Hydrochloric Acid (HCl) | N/A | Unstable | Ring-opening of oxetane moiety |
| p-Toluenesulfonic Acid | N/A | Stable | Viscous undefined material (Oils out) |
| Acetic Acid (Acetate) | 86% | Stable | Bench-stable crystalline solid |
| Naphthalenesulfonic Acid | 41% (Overall) | Stable | Highly soluble crystalline solid |
Data Source:[2]
Caption: Step-by-step experimental workflow for spirocyclic salt formation and solubility quantification.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols detail the formation of stable spirocyclic salts and the subsequent quantification of their thermodynamic solubility.
Protocol 1: Synthesis and Isolation of 2-Oxa-6-azaspiro[3.3]heptane Acetate[2]
Causality Note: Acetic acid is chosen because the acetate anion is insufficiently nucleophilic to open the strained oxetane ring, yet it provides a stable crystalline matrix that prevents the compound from "oiling out" like bulkier sulfonates sometimes do.
-
Preparation: Dissolve the free base of 2-oxa-6-azaspiro[3.3]heptane (1.0 equiv) in a minimal volume of anhydrous methanol.
-
Acid Addition: Slowly add glacial acetic acid (1.0 equiv) dropwise to the stirring solution at 0°C to control the exothermic neutralization.
-
Concentration: Stir the mixture for 30 minutes at room temperature, then concentrate the solution under reduced pressure to remove the methanol solvent.
-
Trituration: Suspend the resulting crude residue in methyl tert-butyl ether (MTBE). Sonicate for 5 minutes to induce crystallization.
-
Isolation: Filter the resulting precipitate under a nitrogen atmosphere. Wash the filter cake with cold MTBE and dry in a vacuum oven at 40°C for 12 hours to yield the bench-stable acetate salt.
Protocol 2: Thermodynamic Shake-Flask Solubility Assay
Causality Note: Kinetic solubility (DMSO spike) often overestimates solubility for amorphous precipitates. The shake-flask method ensures the crystal lattice is fully equilibrated with the aqueous medium, providing true thermodynamic data essential for late-stage drug development.
-
Equilibration: Add an excess amount of the synthesized spirocyclic amine salt (e.g., 50 mg) to a glass vial containing 1.0 mL of phosphate-buffered saline (PBS, pH 7.4).
-
Agitation: Seal the vial and agitate on a thermoshaker at 37°C and 800 rpm for 24 hours to ensure thermodynamic equilibrium between the solid phase and the saturated solution.
-
Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Carefully extract the supernatant without disturbing the solid pellet.
-
Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter to remove any suspended micro-crystals.
-
Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV against a standard calibration curve of the spirocyclic salt. Calculate the thermodynamic solubility in mg/mL or µM.
References
- 1‐Azaspiro[3.
- Synthesis and Properties of 2-Oxa-6-azaspiro[3.
Sources
Safety Operating Guide
Comprehensive Disposal Protocol: 6-Methoxy-2-azaspiro[3.3]heptane
Executive Summary & Chemical Profile[1][2][3][4][5]
6-Methoxy-2-azaspiro[3.3]heptane is a high-value spirocyclic building block used primarily in medicinal chemistry to modulate lipophilicity and metabolic stability in drug candidates.
From a safety and disposal perspective, this compound presents a dual hazard profile:
-
Spirocyclic Strain: The spiro[3.3]heptane core possesses significant ring strain energy. While kinetically stable under ambient conditions, it possesses higher potential energy than aliphatic amines, necessitating strict segregation from strong oxidizers.
-
Amine Functionality: Depending on the form (Free Base vs. Salt), it acts as a secondary amine (base) or an ammonium salt (acidic/neutral solid).
Crucial Operational Directive: Do NOT dispose of this compound down the drain. It must be sequestered into the appropriate organic waste stream for professional incineration.
Chemical Identity & Properties Table[4]
| Property | Free Base (Liquid/Oil) | Hydrochloride Salt (Solid) |
| CAS Number | Refer to specific vendor (e.g., 1423037-XX-X) | 1638761-19-9 |
| Physical State | Viscous liquid or low-melting solid | Crystalline Solid |
| Basicity (pKa) | ~9.5 - 10.5 (Secondary Amine) | N/A (Salt form) |
| Flash Point | Est. < 60°C (Treat as Flammable) | N/A (Solid) |
| Primary Hazard | Corrosive (Skin/Eye), Flammable | Irritant (Skin/Eye/Respiratory) |
| Storage | 2-8°C, Inert Atmosphere | 2-8°C, Desiccated |
Hazard Assessment & Segregation Strategy
Effective disposal begins with segregation. Mixing this compound with incompatible waste streams is the most common cause of laboratory accidents involving spirocyclic amines.
Critical Incompatibilities
-
Strong Oxidizers (Nitric Acid, Peroxides, Permanganates): The spiro-ring system is fuel-rich. Contact with oxidizers can trigger rapid, exothermic oxidation or ignition.
-
Strong Acids (if Free Base): Mixing the free base amine with concentrated acids (e.g., Sulfuric acid waste) will generate significant heat (exothermic neutralization), potentially pressurizing waste containers.
-
Halogenated Solvents: While generally miscible, avoid mixing amines with reactive alkyl halides (e.g., benzyl chloride) in waste drums to prevent slow alkylation reactions that generate heat over time.
Waste Stream Decision Matrix
-
Stream A (Solid Waste): Used for the Hydrochloride Salt, contaminated gloves, paper towels, and weigh boats.
-
Stream B (Organic Solvents - Non-Halogenated): Used for the Free Base dissolved in solvents (MeOH, EtOH, DMSO).
-
Stream C (Basic Organic Waste): Preferred for bulk Free Base liquid to prevent acid-base reactions in general organic drums.
Step-by-Step Disposal Workflow
This protocol ensures compliance with EPA RCRA standards (40 CFR 261) and general laboratory safety best practices.
Phase 1: Preparation & Quenching (Trace Residues)
Use this phase for cleaning glassware or emptying trace amounts (<100 mg).
-
Dissolution: Dissolve residue in a compatible solvent (Methanol or Ethanol are recommended).
-
Neutralization (Optional but Recommended for Free Base): If disposing of >5mL of pure free base, dilute 1:10 with ethanol before adding to the waste container to disperse heat of solution.
-
Rinsing: Triple rinse the empty reagent bottle with the chosen solvent. Pour rinsate into the waste container.
Phase 2: Bulk Disposal (>1g or Expired Batches)
Do not dissolve bulk solids unnecessarily; this increases waste volume.
-
Identify Form: Confirm if you have the Salt or Free Base .
-
Packaging:
-
Solids: Transfer to a clear, sealable polyethylene bag or leave in the original container if compatible. Place this inside a secondary wide-mouth jar labeled "Solid Hazardous Waste."
-
Liquids: Pour into the "Organic Bases" or "Non-Halogenated Solvents" carboy. Leave 10% headspace to accommodate thermal expansion.
-
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: Write "6-Methoxy-2-azaspiro[3.3]heptane" (do not use abbreviations).
-
Hazard Checkbox: Mark "Toxic" and "Irritant" (and "Flammable" if Free Base).
-
Phase 3: The "Empty" Container (RCRA Compliance)
A container is considered "RCRA Empty" only if:
-
All wastes have been removed using standard practices (pouring/scraping).
-
No more than 2.5 cm (1 inch) of residue remains on the bottom.
-
Action: Deface the original label using a marker. Mark as "Triple Rinsed" and dispose of the glass/plastic in the standard lab glass trash (unless the compound is listed as P-listed acutely toxic, which this is generally not, but always verify local EHS lists).
Visualized Workflows
The following diagrams illustrate the decision logic for disposing of 6-Methoxy-2-azaspiro[3.3]heptane to ensure safety and compliance.
Diagram 1: Disposal Decision Tree
Caption: Operational logic for segregating Salt vs. Free Base forms to prevent incompatibility events.
Emergency Procedures (Spill Management)
In the event of a spill during transfer/disposal:
-
Evacuate & Ventilate: If the free base is spilled (volatile amine odor), clear the immediate area.
-
PPE Upgrade: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.
-
Containment:
-
Solid Spill: Cover with wet paper towels to prevent dust generation, then sweep into a bag.
-
Liquid Spill: Absorb with Vermiculite or Sand .[1]
-
Contraindication: Do NOT use paper towels alone for bulk liquid amine spills, as the high surface area can increase evaporation rate or flammability. Use an inert absorbent.[1][2][3]
-
-
Cleaning: Wipe the surface with a dilute (5%) acetic acid solution or vinegar to neutralize trace amines, followed by water and soap.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71309436 (Spiro[3.3]heptan-2-amine). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]
Sources
Personal protective equipment for handling 6-Methoxy-2-azaspiro[3.3]heptane
As a Senior Application Scientist, I emphasize that handling advanced synthetic building blocks requires more than merely following a checklist—it requires a fundamental understanding of the chemical’s physical behavior and hazard profile.
6-Methoxy-2-azaspiro[3.3]heptane (typically supplied as a hydrochloride salt, CAS: 1638761-19-9) is a highly valuable spirocyclic scaffold used in medicinal chemistry to improve the pharmacokinetic properties and metabolic stability of drug candidates[1]. However, because it presents as a fine, off-white to yellow solid, it is highly susceptible to static charge accumulation and aerosolization[2].
The following guide provides a self-validating, step-by-step operational framework designed to ensure absolute safety and logistical efficiency when handling this compound.
Hazard Profile & Mechanistic Causality
To design an effective safety protocol, we must first understand the specific risks. According to the authoritative2[2], 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride carries the following Globally Harmonized System (GHS) classifications:
-
H302 (Harmful if swallowed): Ingestion risk primarily occurs through secondary transfer (e.g., contaminated gloves touching the face).
-
H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The acidic nature of the hydrochloride salt reacts with moisture on the skin or ocular mucosa, leading to localized inflammation[2].
-
H335 (May cause respiratory irritation): Aerosolized micro-particulates can deposit in the upper respiratory tract, causing acute irritation[2].
Personal Protective Equipment (PPE) Matrix
Based on the hazard profile, the following PPE is mandatory. Every piece of equipment is selected based on a specific scientific rationale to break the chain of exposure.
| PPE Category | Technical Specification | Causality & Scientific Rationale |
| Eye Protection | ANSI Z87.1 / EN 166 certified tight-fitting safety goggles. | Prevents mechanical transfer of solid particulates and protects against severe ocular inflammation (H319)[2]. Standard safety glasses are insufficient due to the risk of airborne dust. |
| Hand Protection | Nitrile gloves (minimum thickness 0.11 mm). | Acts as an impermeable primary barrier against dermal absorption and contact dermatitis (H315)[2]. |
| Body Protection | Flame-retardant, knee-length laboratory coat and closed-toe shoes. | Prevents the accumulation of hazardous dust on personal clothing, mitigating secondary exposure risks outside the laboratory. |
| Respiratory Protection | N95/FFP2 particulate respirator (Required only if handled outside a fume hood). | Filters fine airborne particulates, directly addressing the risk of respiratory tract irritation (H335)[2]. |
Operational Workflow & Handling Protocol
Because this compound is a solid powder, it is prone to electrostatic repulsion. The following protocol is designed as a self-validating system —meaning each step contains a built-in verification check to ensure containment before proceeding.
Step 1: Environmental Verification
-
Action: Conduct all weighing and transfer operations inside a certified chemical fume hood or ductless powder weighing enclosure.
-
Validation: Check the digital airflow monitor. Proceed only if the face velocity reads between 80–100 feet per minute (fpm). This ensures sufficient draft to capture stray particulates without creating turbulence that blows the powder out of the weigh boat.
Step 2: Equipment Grounding
-
Action: Utilize an anti-static weighing boat and a grounded, stainless-steel micro-spatula.
-
Causality: Powders generate static charge via triboelectric friction. Grounded tools prevent the powder from clinging to surfaces or suddenly aerosolizing, ensuring precise mass measurement and preventing environmental contamination.
Step 3: Transfer and Sealing
-
Action: Transfer the required mass into the reaction vessel and immediately seal both the source bottle and the reaction flask.
-
Validation: Visually inspect the threads of the source bottle for residual powder before capping. Wipe with a damp Kimwipe if necessary to ensure an airtight seal. This preserves the compound's integrity for its required 2-8°C inert storage conditions[3].
Step 4: Decontamination
-
Action: Wash the spatula with a polar solvent (e.g., methanol or water) directly into a designated halogenated/non-halogenated waste stream, depending on your reaction solvent.
Fig 1. Self-validating operational workflow for handling hazardous spirocyclic powders.
Spill Management & Disposal Plan
In the event of an accidental release, standard dry-sweeping will exacerbate the hazard by launching particulates into the breathing zone. Follow this targeted neutralization plan:
Step 1: Area Isolation
-
Action: Immediately halt work. If the spill occurs outside the fume hood, establish a 1-meter perimeter.
-
Validation: Ensure the laboratory's HVAC system is functioning to dilute any potential airborne dust.
Step 2: PPE Escalation
-
Action: Don a secondary pair of nitrile gloves and an N95/FFP2 respirator before approaching the spill.
-
Causality: Disturbed powder will aerosolize. Respiratory protection is non-negotiable during cleanup to prevent inhalation of the irritant (H335)[2].
Step 3: Damp Containment
-
Action: Do not dry sweep. Cover the spilled powder with damp absorbent pads or lightly mist the area with water.
-
Causality: The hydrochloride salt is water-soluble. Wetting the powder instantly eliminates the aerosolization risk, binding the solid to the absorbent matrix for safe physical removal.
Step 4: Collection and Verification
-
Action: Use a disposable plastic scoop to transfer the damp mass into a high-density polyethylene (HDPE) hazardous waste container. Label as "Solid Chemical Waste - Toxic/Irritant."
-
Validation: Wash the affected surface with soap and water. Test the pH of the final rinse (it should be neutral) to confirm the total removal of the acidic hydrochloride residue.
Fig 2. Step-by-step spill response pathway ensuring zero aerosolization risk.
References
To ensure full transparency and scientific integrity, the protocols and hazard profiles detailed in this guide are grounded in the following verified safety data sheets and supplier documentation:
-
BLD Pharm. 1638761-19-9 | 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride Product Profile. Available at: 1
-
ChemicalBook. 6-methoxy-2-azaspiro[3.3]heptane hydrochloride | 1638761-19-9 Safety Data Sheet. Available at:2
-
Supplier SDS Data (Archived). 6-Methoxy-2-azaspiro[3.3]heptane hydrochloride Storage & Handling. Available at: 3
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
